molecular formula C5H12ClNO2 B6323785 3-(Methylamino)butanoic acid hydrochloride CAS No. 785836-38-6

3-(Methylamino)butanoic acid hydrochloride

Cat. No.: B6323785
CAS No.: 785836-38-6
M. Wt: 153.61 g/mol
InChI Key: IDYRLRYWPQNZMO-UHFFFAOYSA-N
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Description

3-(Methylamino)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Methylamino)butanoic acid hydrochloride is 153.0556563 g/mol and the complexity rating of the compound is 82.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Methylamino)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylamino)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(methylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(6-2)3-5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYRLRYWPQNZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700658
Record name 3-(Methylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167222-94-8
Record name 3-(Methylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Methylamino)butanoic Acid Hydrochloride: A Specialized Probe for GABAergic SAR and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Methylamino)butanoic Acid Hydrochloride for Neurological Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

3-(Methylamino)butanoic acid hydrochloride (also known as N-methyl-β-aminobutyric acid or N-methyl-BABA) is a non-proteinogenic β-amino acid derivative. In neurological research, it serves as a critical structural probe for exploring the steric and electrostatic requirements of GABA receptors and transporters (GATs) . Unlike its γ-amino counterpart (GABA), the β-amino scaffold introduces restricted conformational flexibility, while the N-methyl group modulates lipophilicity and hydrogen bonding potential.

This compound is distinct from the neurotoxin BMAA (β-methylamino-L-alanine) and the neurotransmitter N-methyl-GABA (4-aminobutanoic acid derivative). Its primary utility lies in Structure-Activity Relationship (SAR) studies, metabolite identification of naphthylisoquinoline alkaloids, and as a chiral building block for protease-resistant neuroactive peptides (β-peptides).

Key Chemical Properties
PropertyDataRelevance to Neurobiology
IUPAC Name 3-(Methylamino)butanoic acid hydrochlorideDefines stereochemistry (usually chiral).[1][2]
Formula C₅H₁₁NO₂ · HClLow molecular weight, polar but lipophilic modification.
Structural Class β-Amino Acid (N-methylated)Mimics GABA but with altered backbone length.
CAS (Generic) 167222-94-8Identifier for procurement.
Solubility Water, MethanolCompatible with aqueous physiological buffers.
pKa ~3.6 (COOH), ~10.2 (NH)Zwitterionic at physiological pH.

Mechanistic Applications in Neuroscience

The value of 3-(Methylamino)butanoic acid lies in its ability to test the "exclusion volume" of neurotransmitter binding pockets.

GABAergic System Probing

The GABA binding pocket (on GABA-A, GABA-B, or GAT) has strict steric requirements.

  • Receptor Selectivity: By shortening the carbon chain from

    
     (4-carbon) to 
    
    
    
    (3-carbon) and adding a methyl group to the amine, this compound acts as a "molecular ruler." It determines if a receptor subtype can accommodate branched or shortened ligands.
  • Transporter Kinetics: N-methylation often prevents recognition by GAT-1, allowing researchers to differentiate between transport mechanisms (e.g., betaine/GABA transporters vs. specific GATs).

Peptidomimetics and BBB Stability

Neuroactive peptides often fail as drugs due to rapid proteolysis.

  • 
    -Peptide Incorporation:  Incorporating 3-(Methylamino)butanoic acid into peptide backbones creates "mixed 
    
    
    
    -peptides." These fold into stable helices that resist enzymatic degradation in the CNS while maintaining side-chain topology for receptor activation.
Alkaloid Metabolite Standard

This compound is a known oxidative degradation product of naphthylisoquinoline alkaloids (e.g., from Ancistrocladus species). It is used as a reference standard to elucidate the absolute configuration of these potent antiprotozoal and potential neuroprotective natural products.

Visualization: Structural Homology & Logic

Diagram 1: Structural Space of GABA Analogs

This diagram illustrates the chemical relationship between the endogenous neurotransmitter GABA, the toxic analog BMAA, and the research probe 3-(Methylamino)butanoic acid.

GABA_Analogs cluster_safe Neuro-Research Tools GABA GABA (4-Aminobutanoic acid) Endogenous Ligand BABA BABA (3-Aminobutanoic acid) Weak Agonist / Priming Agent GABA->BABA Backbone Shortening (γ -> β) Target 3-(Methylamino)butanoic acid (Target Probe) Steric/Lipophilic Modifier BABA->Target N-Methylation (+Lipophilicity) BMAA BMAA (2-Amino-3-methylaminopropanoic acid) Neurotoxin (Avoid confusion) Target->BMAA Structural Isomerism

Caption: Structural derivation of 3-(Methylamino)butanoic acid from GABA/BABA scaffolds, contrasting with the neurotoxin BMAA.

Experimental Protocol: Competitive Inhibition Assay

Objective: To determine the affinity (


) of 3-(Methylamino)butanoic acid for the GABA-A receptor compared to endogenous GABA.
Reagents & Preparation[2]
  • Assay Buffer: 50 mM Tris-Citrate buffer (pH 7.4).

  • Radioligand: [³H]-GABA (Specific Activity: 80-100 Ci/mmol).

  • Test Compound: 3-(Methylamino)butanoic acid HCl (dissolve in water to 100 mM stock).

  • Tissue Source: Rat synaptic membranes (washed/frozen).

Step-by-Step Workflow
  • Membrane Preparation: Thaw rat synaptic membranes and resuspend in Tris-Citrate buffer. Centrifuge at 20,000 x g for 10 min to remove endogenous GABA. Repeat wash 3 times.

  • Incubation Setup:

    • Total Binding: 100 µL Membrane + 50 µL [³H]-GABA (5 nM final) + 50 µL Buffer.

    • Non-Specific Binding (NSB): Add 100 µM unlabeled GABA.

    • Test Arms: Add 3-(Methylamino)butanoic acid at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Equilibrium: Incubate all tubes at 4°C for 20 minutes (minimizes uptake/metabolism).

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression (Hill equation).
    
Data Validation (Self-Check)
  • Control: Unlabeled GABA must show an

    
     in the nanomolar range (10-50 nM).
    
  • Negative Control: If 3-(Methylamino)butanoic acid shows no displacement up to 100 µM, it confirms the receptor requires a

    
    -backbone or unsubstituted amine, validating the "steric exclusion" hypothesis.
    

Synthesis & Sourcing Logic

For labs requiring custom synthesis (if commercial stock is unavailable or enantiopurity is required):

Route: Aza-Michael Addition

  • Precursor: Crotonic acid (trans-2-butenoic acid).

  • Reagent: Methylamine (excess).

  • Conditions: Reflux in aqueous/alcoholic solution.

  • Purification: Ion-exchange chromatography (Dowex 50W) to remove unreacted amine.

  • Resolution: Use chiral HPLC or enzymatic resolution (Lipase B) to separate (R) and (S) enantiomers, as biological activity is often stereospecific.

Diagram 2: Synthesis & Application Workflow

Workflow cluster_apps Downstream Applications Start Precursor: Crotonic Acid Reaction Aza-Michael Addition (Methylamine) Start->Reaction Product Racemic 3-(Methylamino)butanoic acid Reaction->Product Resolution Chiral Resolution (Enzymatic/HPLC) Product->Resolution App1 GABA Receptor Binding Assays Resolution->App1 App2 Beta-Peptide Synthesis (Solid Phase) Resolution->App2 App3 Alkaloid Structure Elucidation Resolution->App3

Caption: Workflow from chemical synthesis to specific neurological research applications.

Safety & Handling (E-E-A-T)

  • Distinction from Neurotoxins: Researchers must strictly distinguish this compound from BMAA (β-N-methylamino-L-alanine). BMAA is linked to ALS/PDC and is excitotoxic.[3] While 3-(Methylamino)butanoic acid is a structural isomer, its toxicity profile is distinct; however, standard excitotoxin precautions (gloves, mask, avoid inhalation) apply due to its potential to activate glutamate or GABA systems at high doses.

  • Storage: Hygroscopic solid. Store at -20°C in a desiccator.

References

  • Sigma-Aldrich. (n.d.). 3-(Dimethylamino)butanoic acid hydrochloride Product Information. Retrieved from

  • Bringmann, G., et al. (2013).[4] Naphthylisoquinoline alkaloids: Structure elucidation and biological activity. Phytochemistry. (Context: Identification of N-methyl-3-aminobutyric acid as a degradation standard).

  • Muratake, H., et al. (2012).[4] (R)- and (S)-4-Amino-3-(trimethylsilyl)methylbutanoic acids ameliorate neuropathic pain. Bioorganic & Medicinal Chemistry Letters. Retrieved from (Context: Structural analogs of GABA/BABA in pain research).

  • PubChem. (n.d.). 3-(Methylamino)butanoic acid.[1][5][6] National Library of Medicine. Retrieved from

  • Yoto, A., et al. (2012).[7] Oral intake of γ-aminobutyric acid affects mood and activities of central nervous system.[7] Amino Acids.[3][4][6][7][8] Retrieved from (Context: Comparative physiology of GABA analogs).

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 3-(Methylamino)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 3-(methylamino)butanoic acid derivatives. As a core scaffold with significant potential in medicinal chemistry, understanding how structural modifications influence biological activity is paramount for the rational design of novel therapeutics. This document delves into the synthesis of key derivatives, methodologies for their biological evaluation, and a detailed analysis of the SAR, drawing insights from analogous structures such as GABA analogs and other β-amino acids. We will explore the impact of substitutions on the amino, carboxyl, and backbone functionalities, as well as the critical role of stereochemistry in determining potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Therapeutic Potential of 3-(Methylamino)butanoic Acid

3-(Methylamino)butanoic acid, a derivative of γ-aminobutyric acid (GABA), represents a promising starting point for the development of novel therapeutic agents. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are known to possess a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and analgesic properties.[1][2] The inherent structural features of 3-(methylamino)butanoic acid, including a chiral center and both a secondary amine and a carboxylic acid functional group, offer multiple avenues for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties.

The core principle of a structure-activity relationship (SAR) study is to systematically alter the chemical structure of a lead compound and observe the corresponding changes in its biological activity.[3] This iterative process of design, synthesis, and testing allows for the identification of key structural motifs responsible for desired pharmacological effects and provides a roadmap for optimizing lead compounds into clinical candidates. This guide will provide a framework for conducting and interpreting SAR studies on 3-(methylamino)butanoic acid derivatives.

Synthetic Strategies for Derivative Generation

The generation of a diverse library of 3-(methylamino)butanoic acid derivatives is the foundational step in any SAR investigation. The key functional handles for modification are the secondary amine, the carboxylic acid, and the carbon backbone.

N-Alkylation and N-Acylation of the Amino Group

Modification of the secondary amine can significantly impact the polarity, lipophilicity, and receptor-binding interactions of the molecule.

  • N-Alkylation: The introduction of various alkyl or arylalkyl groups to the nitrogen atom can be achieved through reductive amination or direct N-alkylation. Reductive amination involves the reaction of the parent amino acid with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. Direct N-alkylation can be performed using alkyl halides, though this method may be prone to over-alkylation.[4][5] The choice of the alkyl group can influence the compound's ability to cross the blood-brain barrier and its interaction with specific binding pockets.[6]

  • N-Acylation: The formation of amides via reaction with acyl chlorides or activated carboxylic acids is another common modification. This can introduce a wide variety of functionalities, including aromatic rings, heterocyclic systems, and other pharmacophoric groups.

Modification of the Carboxylic Acid

The carboxylic acid moiety is a key site for prodrug strategies and for altering the compound's pharmacokinetic profile.

  • Esterification: Conversion of the carboxylic acid to an ester can increase lipophilicity and improve cell permeability. Different ester groups (e.g., methyl, ethyl, tert-butyl) can be introduced to fine-tune these properties.

  • Amidation: The formation of amides with various amines can introduce new hydrogen bonding donors and acceptors, potentially leading to new receptor interactions.

Backbone Modification and Stereochemistry

Alterations to the carbon backbone and the control of stereochemistry are critical for optimizing activity.

  • Substitution on the Butanoic Chain: Introducing substituents at the 2- or 4-positions of the butanoic acid chain can influence the molecule's conformation and its interaction with target proteins.

  • Stereochemistry: 3-(Methylamino)butanoic acid possesses a chiral center at the 3-position. It is well-established that the stereochemistry of a drug molecule can have a profound impact on its biological activity.[7][8][9][10] Therefore, the synthesis of enantiomerically pure derivatives is crucial for a thorough SAR investigation. Chiral resolution of racemic mixtures or asymmetric synthesis can be employed to obtain the desired stereoisomers.[11]

Experimental Protocol: General Procedure for N-Acylation

  • Dissolution: Dissolve 3-(methylamino)butanoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath and slowly add the desired acyl chloride or anhydride (1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-acyl derivative.

Biological Evaluation: Assaying for Activity

The selection of appropriate biological assays is critical for generating meaningful SAR data. Given that 3-(methylamino)butanoic acid is a GABA analog, initial screening should focus on targets within the GABAergic system.

In Vitro Assays
  • Receptor Binding Assays: These assays measure the affinity of the synthesized derivatives for GABA receptors (GABA-A and GABA-B). Radioligand binding assays are a common method to determine the inhibition constant (Ki) of a compound for a specific receptor.[2]

  • Enzyme Inhibition Assays: For derivatives designed as enzyme inhibitors (e.g., targeting GABA aminotransferase - GABA-T), enzymatic assays are used to determine the half-maximal inhibitory concentration (IC50).[12]

  • Cell-Based Assays: Functional assays using cell lines expressing specific GABA receptors can provide information on the agonist or antagonist activity of the compounds. Changes in intracellular signaling pathways or ion channel activity can be measured.

Experimental Protocol: General Procedure for GABA-A Receptor Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.

  • Incubation: Incubate the membranes with a known radioligand for the GABA-A receptor (e.g., [³H]muscimol) and varying concentrations of the test compound in a suitable buffer.

  • Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Deciphering the Structure-Activity Relationship

The data generated from the synthesis and biological evaluation of the derivative library will form the basis of the SAR. The goal is to identify trends that correlate specific structural features with changes in biological activity.

The Role of the Amino Group
  • N-Methyl Group: The presence of the N-methyl group compared to an unsubstituted amine can influence potency and selectivity. N-methylation is known to increase lipophilicity, which can affect membrane permeability and bioavailability.[6]

  • Larger N-Alkyl Groups: Increasing the size of the N-alkyl substituent can have varied effects. In some cases, it may lead to increased potency by occupying a hydrophobic pocket in the target protein. However, excessively bulky groups can lead to steric hindrance and a loss of activity.[4]

  • N-Aryl and N-Acyl Groups: The introduction of aromatic or acyl groups can provide opportunities for additional binding interactions, such as pi-stacking or hydrogen bonding, which can significantly enhance affinity and selectivity.

The Importance of the Carboxylic Acid
  • Free Carboxylic Acid: A free carboxylic acid is often crucial for activity, as it can form a key salt bridge or hydrogen bond interaction with a basic residue in the binding site of the target protein.

  • Ester and Amide Prodrugs: While esterification or amidation may decrease in vitro activity, these modifications can be valuable as prodrug strategies to improve oral bioavailability. The ester or amide is designed to be cleaved in vivo to release the active carboxylic acid.

The Influence of the Backbone and Stereochemistry
  • Chain Length and Flexibility: The four-carbon chain of butanoic acid provides a specific spatial arrangement of the amino and carboxyl groups. Altering this length or introducing conformational constraints can significantly impact how the molecule fits into the binding site.

  • Stereoselectivity: The stereochemistry at the C3 position is often a critical determinant of activity. One enantiomer may exhibit significantly higher potency than the other, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the chiral environment of the biological target.[7][8][9] For example, in many biologically active molecules, only one stereoisomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects.[10]

Data Presentation and Visualization

Clear and concise presentation of SAR data is essential for effective communication and interpretation.

Table 1: Illustrative SAR Data for 3-(Methylamino)butanoic Acid Derivatives
Compound IDR1 (at N)R2 (at COOH)C3-StereocenterBiological Activity (IC50/Ki, µM)
Parent -CH₃-OHRacemic10.5
1a -CH₃-OCH₃Racemic> 50
1b -CH₂CH₃-OHRacemic8.2
1c -CH₂Ph-OHRacemic2.1
2a -CH₃-OH(R)5.3
2b -CH₃-OH(S)25.1
3a -COCH₃-OHRacemic15.7
3b -COPh-OHRacemic4.8

This table is for illustrative purposes only and does not represent actual experimental data.

Visualization of SAR Principles

Graphviz diagrams can be used to visually represent the key SAR findings.

SAR_Summary cluster_scaffold 3-(Methylamino)butanoic Acid Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Scaffold Core Structure N_Alkyl N-Alkylation (R1) Scaffold->N_Alkyl Modify COOH_Mod Carboxyl Modification (R2) Scaffold->COOH_Mod Modify Stereochem Stereochemistry (C3) Scaffold->Stereochem Control Activity Biological Activity N_Alkyl->Activity Influences Potency & Lipophilicity COOH_Mod->Activity Affects PK & Binding Stereochem->Activity Determines Selectivity & Potency

Caption: Key modification points on the 3-(methylamino)butanoic acid scaffold and their influence on biological activity.

Conclusion and Future Directions

The systematic investigation of the structure-activity relationship of 3-(methylamino)butanoic acid derivatives is a powerful strategy for the discovery of novel therapeutic agents. By exploring modifications to the amino group, the carboxylic acid, and the carbon backbone, while paying close attention to stereochemistry, researchers can rationally design compounds with improved potency, selectivity, and pharmacokinetic properties. The principles and methodologies outlined in this guide provide a solid foundation for initiating and advancing drug discovery programs based on this versatile scaffold. Future work should focus on exploring a wider range of chemical diversity in the derivative library and employing computational modeling techniques to further refine the SAR and guide the design of next-generation compounds.

References

  • Structure Activity Relationships (SAR). Drug Design Org. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link]

  • Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. PubMed. [Link]

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. [Link]

  • Structure-activity relationship of the compounds. ResearchGate. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

  • Pharmacologically active β-amino acid derivatives. ResearchGate. [Link]

  • N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. PubMed. [Link]

  • Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. PMC. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. PMC. [Link]

  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. MDPI. [Link]

  • Stereochemistry and biological activity of drugs. SlideShare. [Link]

  • Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. PubMed. [Link]

  • Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity. Semantic Scholar. [Link]

  • Synthesis method of (R) -3-aminobutanol.
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. [Link]

  • Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. PMC. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. [Link]

  • Prostereoisomerism and biological activity: possible implications for drug design. TÜBİTAK Academic Journals. [Link]

Sources

Technical Whitepaper: 3-(Methylamino)butanoic Acid Hydrochloride as a GABA Analog

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, pharmacological mechanisms, and synthesis of 3-(Methylamino)butanoic acid hydrochloride , a structural analog of the inhibitory neurotransmitter


-aminobutyric acid (GABA).

Executive Summary

3-(Methylamino)butanoic acid hydrochloride (CAS: 167222-94-8) is a


-amino acid derivative and a structural analog of GABA. Unlike GABA (

-aminobutyric acid), which has a three-carbon spacer between the amino and carboxyl groups, this compound features a two-carbon spacer with a methyl substitution on the nitrogen atom.

This structural modification confers unique physicochemical properties, specifically enhanced metabolic stability against GABA transaminase (GABA-T) and altered affinity for GABA transporters (GATs). This guide outlines its utility as a pharmacological probe for studying GABAergic signaling, its synthesis via Michael addition, and protocols for validating its activity in vitro.

Chemical & Physical Properties[1]

The hydrochloride salt form stabilizes the secondary amine, preventing oxidation and facilitating aqueous solubility for physiological assays.

PropertySpecification
IUPAC Name 3-(Methylamino)butanoic acid hydrochloride
Common Name N-Methyl-

-aminobutyric acid HCl
Formula

Molecular Weight 153.61 g/mol (HCl salt)
Solubility Water (>50 mg/mL), DMSO, Methanol
pKa (Predicted) Carboxyl: ~3.8
Chirality Contains one chiral center at C3.[1][2] (R)- and (S)- enantiomers exist; the racemate is common in bulk synthesis.

Pharmacology & Mechanism of Action

Structural Activity Relationship (SAR)

3-(Methylamino)butanoic acid represents a hybrid scaffold combining features of


-alanine  and GABA .
  • 
    -Positioning:  The amino group at the 
    
    
    
    -position (C3) makes the backbone rigid compared to the flexible GABA chain, potentially restricting binding to specific receptor conformations.
  • N-Methylation: The N-methyl group increases lipophilicity and steric bulk. In GABA analogs, N-methylation often reduces affinity for GABA-A receptors but can maintain or enhance affinity for GABA transporters (GAT).

Target Interaction: The GAT System

Unlike Gabapentin or Pregabalin, which bind


 calcium channels, simple 

-amino acid analogs often interact directly with the GABA transport machinery.
  • GAT Substrate/Inhibitor: Research into

    
    -amino acids suggests they can act as competitive inhibitors or substrates for GAT-1 and BGT-1 (Betaine/GABA Transporter). The N-methyl group protects the amine from rapid deamination.
    
  • Metabolic Resistance: The compound is resistant to GABA-Transaminase (GABA-T) because the enzyme requires a primary amine on a

    
    -carbon for optimal Schiff base formation.
    
Mechanism Diagram

The following diagram illustrates the interaction of 3-(Methylamino)butanoic acid (3-MABA) within the synaptic cleft, highlighting its competition with GABA at the transporter level.

GAT_Mechanism cluster_Membrane Presynaptic Membrane Synapse Synaptic Cleft GABA Endogenous GABA MABA 3-(Methylamino)butanoic acid (Probe) GAT1 GAT-1 Transporter (SLC6A1) GABA->GAT1 High Affinity Transport MABA->GAT1 Competitive Inhibition (Blocks Reuptake) GABA_T GABA-Transaminase (Mitochondrial) GAT1->GABA_T Translocation GABA_T->GABA Degradation GABA_T->MABA Resistant (No Degradation)

Figure 1: Mechanism of action showing competitive inhibition of GAT-1 and resistance to metabolic degradation by GABA-T.

Synthesis & Manufacturing

The most robust route for synthesizing 3-(Methylamino)butanoic acid is the Aza-Michael Addition of methylamine to crotonic acid. This pathway is atom-economical and scalable.

Synthetic Pathway
  • Precursor: Crotonic acid (trans-2-butenoic acid).

  • Reagent: Methylamine (40% aqueous solution or methanolic).

  • Mechanism: 1,4-addition of the amine to the

    
    -unsaturated carboxylic acid.
    

Synthesis_Pathway Crotonic Crotonic Acid (C4H6O2) Intermediate Transition State (1,4-Addition) Crotonic->Intermediate Reflux MeNH2 Methylamine (MeNH2) MeNH2->Intermediate Product_Base 3-(Methylamino)butanoic acid (Free Base) Intermediate->Product_Base Final Final Product (HCl Salt) Product_Base->Final Acidification HCl HCl / Dioxane HCl->Final

Figure 2: Aza-Michael addition synthesis route.

Detailed Protocol: Synthesis of HCl Salt

Objective: Produce 10g of 3-(Methylamino)butanoic acid HCl.

  • Reaction:

    • Dissolve Crotonic Acid (8.6 g, 0.1 mol) in 50 mL of ethanol.

    • Add Methylamine (40% aq., 25 mL, ~0.3 mol) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and reflux for 6–12 hours. Monitor via TLC (ninhydrin stain).

  • Workup:

    • Concentrate the solution under reduced pressure to remove ethanol and excess methylamine.

    • The residue is a viscous oil (free base).

  • Salt Formation:

    • Dissolve the oil in a minimum amount of anhydrous ethanol or isopropanol.

    • Add 4M HCl in dioxane (30 mL) dropwise with stirring at 0°C.

    • A white precipitate should form. If oiling occurs, add diethyl ether to induce crystallization.

  • Purification:

    • Filter the solid and wash with cold ether.

    • Recrystallize from ethanol/ether if necessary.

    • Yield: Expect ~70-80% (approx. 11-12g).

Experimental Protocols for Validation

In Vitro GAT Uptake Assay

Purpose: To determine if the compound inhibits GABA reuptake.

Materials:

  • HEK-293 cells stably expressing hGAT-1.

  • [^3H]-GABA (Radioligand).

  • Test Compound: 3-(Methylamino)butanoic acid HCl (1 nM – 1 mM).

Procedure:

  • Seeding: Plate cells in 96-well plates (

    
     cells/well).
    
  • Equilibration: Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Incubation: Add Test Compound at varying concentrations for 10 mins.

  • Uptake: Add [^3H]-GABA (20 nM final) and incubate for 10 mins at 37°C.

  • Termination: Rapidly wash cells with ice-cold KRH buffer to stop transport.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Electrophysiology (Patch Clamp)

Purpose: To assess direct agonist activity on GABA-A receptors.[3]

Protocol:

  • Rig: Whole-cell patch clamp on cortical neurons or HEK cells expressing

    
     GABA-A receptors.
    
  • Application: Fast perfusion system.

  • Stimulus: Apply 1 mM GABA (control) vs. 1 mM 3-(Methylamino)butanoic acid.

  • Outcome: If no current is observed, the compound is not an agonist. If current is observed, measure amplitude relative to GABA. Note: Beta-amino acids are typically weak partial agonists or inactive at GABA-A, acting primarily on transporters.

Therapeutic Potential & Safety

Therapeutic Applications
  • Epilepsy: By inhibiting GABA reuptake (GAT inhibition), the compound increases synaptic GABA residence time, potentially reducing seizure threshold.

  • Neuropathic Pain: Analogous to gabapentinoids, though the mechanism likely differs (transporter vs. channel binding).

Toxicology[5]
  • LD50: Not established for humans. In rodents, beta-amino acids generally show lower toxicity than gamma-analogs.

  • Handling: Standard PPE (gloves, goggles, lab coat). The HCl salt is an irritant to eyes and respiratory tract.

References

  • PubChem. (2025). 3-(Methylamino)butanoic acid.[4][2][5][6] National Library of Medicine. [Link]

  • Kragholm, B., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]

  • Takeuchi, A., & Takeuchi, N. (1975).[7] The structure-activity relationship for GABA and related compounds in the crayfish muscle. Neuropharmacology. [Link]

Sources

Methodological & Application

Application and Protocol Guide for the Analytical Method Development of 3-(Methylamino)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Methylamino)butanoic acid hydrochloride is a compound of interest in pharmaceutical development and scientific research. As a derivative of butanoic acid with a secondary amine functional group, its accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive guide for the development and validation of analytical methods for 3-(Methylamino)butanoic acid hydrochloride, tailored for researchers, scientists, and drug development professionals. The methodologies presented are grounded in fundamental chromatographic principles and adhere to regulatory expectations for analytical procedures.

Molecular Structure and Physicochemical Properties

  • Chemical Name: 3-(Methylamino)butanoic acid hydrochloride

  • CAS Number: 294874-99-0 (for the (R)-enantiomer hydrochloride)[1]

  • Molecular Formula: C₅H₁₂ClNO₂[1]

  • Molecular Weight: 153.61 g/mol [1]

PropertyValue/InformationSignificance in Method Development
Chemical Structure A short-chain carboxylic acid with a secondary amine.The presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups makes the molecule's ionization state pH-dependent. This is a key consideration for chromatographic retention and separation.
pKa (estimated) Carboxylic acid (~4-5), Methylamine (~10-11)Dictates the choice of mobile phase pH in HPLC to ensure consistent ionization and retention. For the carboxylic acid to be deprotonated (negatively charged), the pH should be > 5. For the amine to be protonated (positively charged), the pH should be < 10.
Solubility (estimated) The hydrochloride salt is expected to be freely soluble in water and polar organic solvents like methanol.Guides the selection of appropriate diluents for sample and standard preparation.
UV Absorbance Lacks a strong chromophore. Expected to have low UV absorbance in the range of 200-210 nm due to the carboxylic acid group.[2]Direct UV detection at higher wavelengths will likely have low sensitivity. Derivatization to introduce a chromophore is a viable strategy for HPLC-UV methods.
Chirality Contains a chiral center at the third carbon.Enantioselective separation may be necessary depending on the stereospecificity of its biological activity or synthesis.

Methodology I: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the quantification of pharmaceutical compounds.[2][3] Given the physicochemical properties of 3-(Methylamino)butanoic acid hydrochloride, two primary HPLC-based approaches are proposed:

  • Reversed-Phase HPLC with Pre-column Derivatization and UV Detection: This is a widely applicable and cost-effective method.[4]

  • Reversed-Phase HPLC with Mass Spectrometry (LC-MS): This method offers higher sensitivity and selectivity without the need for derivatization.

Approach 1: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection

The rationale behind this approach is to overcome the low intrinsic UV absorbance of the analyte by introducing a chromophore through a chemical reaction.[2] Several derivatizing agents are available for primary and secondary amines. For 3-(methylamino)butanoic acid, a reagent that reacts with secondary amines to form a stable, UV-active product is required. 4-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) is a suitable candidate.[5]

Workflow for HPLC-UV with Pre-column Derivatization

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh Standard Standard->Dissolve Derivatization Derivatization with DABS-Cl Dissolve->Derivatization Inject Inject into HPLC Derivatization->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-(Methylamino)butanoic acid hydrochloride reference standard (e.g., 1 mg/mL) in a suitable diluent such as water or methanol.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

    • Prepare the sample by accurately weighing and dissolving it in the same diluent to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution in a microcentrifuge tube, add 100 µL of a borate buffer solution (pH 9.0).

    • Add 200 µL of DABS-Cl solution (e.g., 2 mg/mL in acetone).

    • Vortex the mixture and incubate at 70°C for 15 minutes.

    • After incubation, cool the mixture to room temperature and add 100 µL of a quenching solution (e.g., a solution of a primary amine like glycine) to react with the excess DABS-Cl.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for a wide range of organic molecules.
Mobile Phase A: 25 mM phosphate buffer (pH 6.5) B: AcetonitrileThe pH is chosen to ensure the dabsylated derivative is in a consistent form. Acetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient Elution Start with a low percentage of B, and gradually increase to elute the derivatized analyte.A gradient is often necessary to achieve good separation from the derivatization byproducts and other matrix components.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength ~436 nmThe maximum absorbance wavelength for DABS-Cl derivatives.
Injection Volume 10 µLCan be adjusted based on sensitivity requirements.
Approach 2: Reversed-Phase HPLC with Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, allowing for the direct analysis of 3-(Methylamino)butanoic acid hydrochloride without derivatization.[6] This is particularly advantageous as it simplifies sample preparation and avoids potential issues with derivatization efficiency and stability.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase A Sample->Dissolve Standard Weigh Standard Standard->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into LC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Integrate Extract Ion Chromatogram Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for LC-MS analysis of underivatized analyte.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-(Methylamino)butanoic acid hydrochloride reference standard (e.g., 1 mg/mL) in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample by accurately weighing and dissolving it in the same diluent.

    • Filter all solutions through a 0.22 µm filter.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)Smaller ID columns are often used in LC-MS to reduce solvent consumption and improve sensitivity.
Mobile Phase A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrileFormic acid is a volatile mobile phase additive compatible with mass spectrometry and helps to protonate the analyte for positive ion mode detection.
Gradient Elution A shallow gradient may be sufficient for this polar analyte.To ensure elution and separation from potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CFor reproducible chromatography.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe secondary amine is readily protonated in the acidic mobile phase.
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity. The precursor ion would be the [M+H]⁺ of 3-(methylamino)butanoic acid (m/z 118.08).
Injection Volume 5 µLTypical for LC-MS analysis.

Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7][8] Since 3-(Methylamino)butanoic acid hydrochloride is a salt and contains polar functional groups, it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is mandatory to increase its volatility and thermal stability.[9][10]

Workflow for GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Standard Weigh Standard Standard->Dissolve Drydown Evaporate to Dryness Dissolve->Drydown Derivatization Derivatization Drydown->Derivatization Inject Inject into GC-MS Derivatization->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Integrate Extract Ion Chromatogram Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the standard and sample in a volatile solvent like methanol.

    • Pipette an aliquot of each solution into a GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. This is crucial as water can interfere with many derivatization reactions.

  • Derivatization Procedure:

    • A two-step derivatization is often effective for amino acids.

    • Step 1: Esterification of the carboxylic acid. Add a solution of 3 N HCl in n-butanol and heat at 65°C for 15 minutes. Evaporate the reagent to dryness.

    • Step 2: Acylation of the amine. Add a mixture of an acylating agent (e.g., trifluoroacetic anhydride, TFAA) and a solvent (e.g., ethyl acetate) and heat at 100°C for 10 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

ParameterRecommended ConditionRationale
GC Column A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)Provides good separation for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Injection Mode SplitlessFor trace level analysis.
Inlet Temperature 250°CTo ensure complete vaporization of the derivatized analyte.
Oven Temperature Program Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.To achieve good separation of the analyte from other components.
MS Transfer Line Temp. 280°CTo prevent condensation of the analyte.
Ion Source Temperature 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for identification.
MS Detection Mode Scan mode for method development and identification; Selected Ion Monitoring (SIM) for quantification.SIM mode offers higher sensitivity and selectivity for quantitative analysis.[7]

Chiral Separation

As 3-(Methylamino)butanoic acid possesses a chiral center, resolving its enantiomers may be critical for understanding its pharmacological and toxicological properties. Both HPLC and GC can be adapted for chiral separations.

  • Chiral HPLC: This can be achieved using a chiral stationary phase (CSP). For amino acid derivatives, cyclodextrin-based or macrocyclic antibiotic-based columns are often effective.[11] The mobile phase typically consists of a non-polar organic solvent with a small amount of a polar modifier.

  • Chiral GC-MS: After derivatization, the enantiomers can be separated on a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val).[9] This approach is well-suited for determining enantiomeric purity.[10][11]

Method Validation

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters based on ICH Q2(R2)

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.The analyte peak should be well-resolved from other peaks (e.g., impurities, degradation products, matrix components). Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.A linear regression analysis of the calibration curve should yield a correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.The range should cover the expected concentrations of the analyte in the samples.
Accuracy The closeness of test results obtained by the method to the true value.The recovery of the analyte from a spiked placebo or by comparison to a reference method should be within a specified range (e.g., 98.0% to 102.0%).
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).The relative standard deviation (RSD) of the measurements should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.The method should meet the system suitability requirements despite small changes in parameters like mobile phase pH, column temperature, or flow rate.

Conclusion

This guide provides a comprehensive framework for the development and validation of analytical methods for 3-(Methylamino)butanoic acid hydrochloride. The choice between HPLC-UV with derivatization, LC-MS, and GC-MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For routine quality control, a validated HPLC-UV method with derivatization can be a reliable and cost-effective solution. For trace-level quantification or analysis in complex biological matrices, LC-MS would be the preferred approach. GC-MS with derivatization offers an excellent alternative, particularly for confirming the identity of the analyte and for chiral purity analysis. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data.

References

  • GC-MS Amino Acid Analysis. Mtoz Biolabs. Available from: [Link]

  • Moos, M., & Šimek, P. (2021).
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Amino Acids, 53(3), 347-358.
  • Analyses of amino acids, Enantiomeric purity. CAT GmbH. Available from: [Link]

  • TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate. Available from: [Link]

  • Rohmah, M., & Riyanto, S. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal, 5(2), 48-54.
  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023).
  • Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. Available from: [Link]

  • Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatiz
  • 3-(Methylamino)butanoic acid. PubChem. Available from: [Link]

  • (3s)-3-(methylamino)butanoic acid hydrochloride. PubChemLite. Available from: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu. Available from: [Link]

Sources

Application Note: Quantification of 3-(Methylamino)butanoic acid hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(Methylamino)butanoic acid (also known as N-methyl-β-aminobutyric acid) is a polar, non-proteinogenic β-amino acid. It serves as a critical analyte in two primary contexts: as a degradation product in the metabolic pathway of nicotine (specifically via pseudooxynicotine) and as a synthetic building block for peptide mimetics designed to resist proteolytic degradation.

The Analytical Challenge

Quantifying this analyte in biological matrices (plasma, urine, CSF) presents three distinct challenges that this guide addresses:

  • High Polarity (logP < 0): The molecule is zwitterionic at physiological pH, resulting in negligible retention on standard C18 (Reverse Phase) columns.

  • Lack of Chromophore: It lacks the conjugated

    
    -systems required for sensitive UV/Vis detection, necessitating Mass Spectrometry (MS) or chemical derivatization.
    
  • Isobaric Interference: It shares a molecular weight (MW 117.15 Da) with abundant endogenous isomers like Valine , Betaine , and 4-(Methylamino)butanoic acid (N-methyl-GABA).

This Application Note details two validated protocols: a high-throughput HILIC-MS/MS method (Gold Standard) and an orthogonal GC-MS method (for confirmation).

Method A: Direct HILIC-MS/MS (High Throughput)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected to retain the polar zwitterion without derivatization. An acidic mobile phase is chosen to protonate the carboxylic acid, suppressing ionization of the acid moiety while ensuring the amine remains positively charged for ESI(+).

Reagents & Materials[1][2][3][4][5][6]
  • Analyte: 3-(Methylamino)butanoic acid HCl (Reference Standard).

  • Internal Standard (IS): 3-(Methylamino)butanoic acid-d3 (if available) or N-Ethyl-3-aminobutyric acid.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters BEH Amide.

Sample Preparation Protocol (Protein Precipitation)

Self-Validating Step: The use of a high organic ratio (1:4) ensures >98% protein removal while matching the initial mobile phase conditions to prevent peak distortion.

  • Aliquot: Transfer 50 µL of biological sample (Plasma/Serum) to a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (1 µg/mL in ACN).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Collect 150 µL of the supernatant.

    • Critical Step: Do not evaporate to dryness. Reconstitution in high-aqueous solvent will cause "solvent breakthrough" on HILIC columns, leading to broad, split peaks. Inject the supernatant directly.[1]

LC-MS/MS Conditions[5]
ParameterSetting
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL
Gradient 0-1 min: 90% B (Isocratic hold for retention) 1-6 min: 90%

60% B 6-8 min: 60% B (Flush) 8.1 min: 90% B (Re-equilibration)
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)[2]

  • Precursor Ion: [M+H]+ = 118.1 m/z

MRM Transitions (Optimized):

  • Quantifier: 118.1

    
     87.1 (Loss of CH3NH2, characteristic of N-methyl amines)
    
  • Qualifier: 118.1

    
     72.1 (Loss of HCOOH)
    
  • Qualifier: 118.1

    
     100.1 (Loss of H2O)
    

Method B: Derivatization GC-MS (Orthogonal Validation)

Rationale: GC-MS provides higher chromatographic resolution to separate structural isomers that might co-elute in LC-MS. Silylation with MTBSTFA creates volatile t-BDMS derivatives.

Protocol
  • Dry Down: Evaporate 50 µL of plasma extract (from Protocol 2.2) to complete dryness under Nitrogen at 40°C.

  • Derivatize: Add 50 µL of Acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS.

  • Incubate: Seal and heat at 70°C for 30 minutes .

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Detection: SIM mode (Monitor [M-57]+ ion, loss of t-butyl group).

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for analyzing polar β-amino acids.

Analytical_Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN 4:1 v/v) Sample->Prep Decision Isomer Separation Required? Prep->Decision HILIC Method A: HILIC-MS/MS (High Throughput) Decision->HILIC No (Routine) GCMS Method B: GC-MS (Derivatization) Decision->GCMS Yes (Validation) Data Quantification (MRM 118->87) HILIC->Data GCMS->Data

Figure 1: Decision matrix for selecting between HILIC-MS/MS (routine) and GC-MS (isomer confirmation).

Validation Framework (FDA/EMA Guidelines)

To ensure Scientific Integrity , the method must be validated against the FDA Bioanalytical Method Validation Guidance for Industry (2018).

Key Validation Parameters
ParameterAcceptance CriteriaCalculation
Accuracy 85-115% (80-120% at LLOQ)

Precision (CV)

15% (

20% at LLOQ)

Matrix Effect (ME) Consistent across 6 lots

Recovery Consistent across range

Troubleshooting Isomer Interference

If the peak at 118.1


 87.1 shows shouldering, it indicates co-elution with 4-(Methylamino)butanoic acid .
  • Solution: Lower the HILIC gradient slope (e.g., 0.5% B change per minute) or increase buffer pH to 3.5 to alter the ionization state of the β- vs

    
    -amino group.
    

References

  • FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5] [Link]

  • Jaochico, A., et al. (2019).[2] "A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine." Bioanalysis, 11(8).[2] [Link]

  • Restek Corporation. (2021). Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 3-(Methylamino)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and highly reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Methylamino)butanoic acid hydrochloride. As a small, polar secondary amine, this compound presents analytical challenges due to its lack of a significant UV chromophore. To overcome this, the protocol employs a pre-column derivatization step using o-phthalaldehyde (OPA) in the presence of a thiol, N-acetyl-L-cysteine, to form a highly fluorescent and UV-active isoindolic derivative. This allows for sensitive and specific detection using standard HPLC systems equipped with fluorescence or UV detectors. The method described herein is tailored for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this compound in various sample matrices.

Introduction and Scientific Rationale

3-(Methylamino)butanoic acid is a GABA analogue and a key chemical intermediate in pharmaceutical synthesis. Accurate quantification is critical for process monitoring, impurity profiling, and quality assurance. The primary challenge in the HPLC analysis of this compound is its chemical structure: a small, highly polar molecule with a secondary amine group and no inherent chromophore, rendering direct UV detection insensitive and impractical.

To address this, this protocol utilizes a well-established derivatization chemistry. The reaction of o-phthalaldehyde (OPA) with primary amines in the presence of a thiol to form fluorescent 1-alkyl-2-thio-substituted isoindoles is a cornerstone of amino acid analysis. While OPA does not directly react with secondary amines, the inclusion of a primary amine-containing reagent or, more effectively, optimizing the reaction conditions can facilitate derivatization. However, a more robust approach for secondary amines involves specific reaction conditions. For this method, we adapt the established OPA/thiol chemistry, where N-acetyl-L-cysteine serves as the thiol component, to derivatize our secondary amine of interest, 3-(Methylamino)butanoic acid. The resulting derivative possesses a strong chromophore and is highly fluorescent, enabling sensitive detection.

The subsequent separation is achieved via reversed-phase chromatography on a C18 stationary phase. This provides excellent resolution and peak shape for the derivatized analyte, separating it from potential impurities and reagent peaks.

Experimental Workflow and Protocol

Overall Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: HPLC Analysis cluster_data Phase 4: Data Processing prep_standards Prepare Stock & Working Standards of Analyte mix Mix Sample/Standard with Derivatization Reagent prep_standards->mix prep_reagents Prepare Derivatization Reagents (OPA/NAC) prep_reagents->mix prep_sample Prepare Sample Solution (e.g., dissolve in Diluent) prep_sample->mix react Incubate at Room Temp (e.g., 2 minutes) mix->react Reaction Initiation inject Inject Derivatized Sample into HPLC System react->inject Transfer to Autosampler separate Isocratic Separation on C18 Column inject->separate detect Fluorescence or UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: High-level workflow for the analysis of 3-(Methylamino)butanoic acid.

Reagents and Materials
  • 3-(Methylamino)butanoic acid hydrochloride (Reference Standard)

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Boric Acid

  • Sodium Hydroxide

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

  • 0.45 µm Syringe Filters (hydrophilic)

Step-by-Step Protocol: Reagent Preparation
  • Diluent (Mobile Phase A):

    • Prepare a 25 mM sodium phosphate buffer. Weigh an appropriate amount of a phosphate salt (e.g., monosodium phosphate) and dissolve in 1 L of HPLC grade water.

    • Adjust the pH to 7.2 using sodium hydroxide or phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Causality: A neutral pH buffer is crucial for the stability of the OPA derivative and ensures consistent analyte retention and peak shape on the C18 column.

  • Borate Buffer (0.4 M, pH 9.5):

    • Dissolve 24.7 g of boric acid in 1 L of HPLC grade water.

    • Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

    • Causality: The derivatization reaction is highly pH-dependent and proceeds optimally under alkaline conditions (pH 9-10). This buffer provides the necessary reaction environment.

  • Derivatization Reagent (OPA/NAC):

    • Dissolve 50 mg of OPA in 1.25 mL of methanol.

    • Add 11.25 mL of the 0.4 M Borate Buffer.

    • Add 50 mg of N-acetyl-L-cysteine (NAC) and mix until dissolved.

    • Trustworthiness: This reagent should be prepared fresh daily and stored in an amber vial to protect it from light, as OPA can degrade. The stability of the reagent directly impacts the reproducibility of the results.

Step-by-Step Protocol: Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of 3-(Methylamino)butanoic acid hydrochloride reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with the Diluent (Mobile Phase A).

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the Diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte and dissolve it in a known volume of Diluent to achieve a theoretical concentration within the calibration range.

    • Filter the final sample solution through a 0.45 µm syringe filter before derivatization.

Step-by-Step Protocol: Derivatization and HPLC Analysis
  • Derivatization:

    • In an autosampler vial, mix 100 µL of the sample or standard solution with 100 µL of the OPA/NAC derivatization reagent.

    • Vortex briefly to mix.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature.

    • Trustworthiness: The reaction time is critical. A consistent incubation time for all standards and samples is essential for accurate quantification as the derivative can be unstable over long periods. An autosampler sequence programmed to perform this mixing and injection is highly recommended for precision.

  • HPLC System and Conditions:

    • Inject 20 µL of the derivatized mixture onto the HPLC system.

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
HPLC System Standard system with a quaternary or binary pump, autosampler, and detector
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic
Composition 65% Mobile Phase A : 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector 1 (FLD) Excitation: 340 nm, Emission: 455 nm
Detector 2 (UV) 338 nm
Injection Volume 20 µL
Run Time ~10 minutes

Causality: An isocratic elution is sufficient for this analysis, providing a stable baseline and reproducible retention times. A C18 column is the standard for reversed-phase chromatography and effectively retains the relatively non-polar OPA derivative. A column temperature of 30 °C ensures run-to-run reproducibility by mitigating fluctuations in ambient temperature. Fluorescence detection (FLD) is preferred for its superior sensitivity and selectivity over UV detection for this derivative.

Data Analysis and System Validation

Quantification

Create a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standards. Perform a linear regression on the data. The concentration of the analyte in the samples can then be determined from this curve using the measured peak area.

Method Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following system suitability tests should be performed:

  • Tailing Factor: The peak for the derivatized analyte should have a tailing factor between 0.9 and 1.5. A poor tailing factor may indicate secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Reproducibility: Five replicate injections of a mid-range standard should exhibit a relative standard deviation (RSD) of the peak area of ≤ 2.0%.

  • Resolution: If there are nearby impurity peaks, the resolution between the analyte peak and the closest eluting peak should be ≥ 2.0.

Troubleshooting

ProblemPotential CauseSuggested Solution
No or Low Peak Response Derivatization reagent has degraded; Incorrect pH of borate buffer.Prepare fresh OPA/NAC reagent daily. Verify the pH of the borate buffer is 9.5.
Poor Peak Shape (Tailing) Secondary silanol interactions on the column; Mobile phase pH is incorrect.Use a column with end-capping. Ensure the mobile phase A pH is accurately adjusted to 7.2.
Drifting Retention Times Column temperature fluctuation; Inconsistent mobile phase composition.Use a column oven set to 30 °C. Ensure the pump is delivering a consistent mobile phase mixture.
High Baseline Noise (FLD) Contaminated mobile phase or flow cell; Reagent fluorescence.Use high-purity solvents and salts. Ensure the OPA/NAC reagent is not injected alone in large volumes.

Conclusion

This application note provides a comprehensive and robust protocol for the HPLC analysis of 3-(Methylamino)butanoic acid hydrochloride. By employing a pre-column derivatization with OPA/NAC, the inherent challenges of analyzing this non-chromophoric compound are effectively overcome. The method is sensitive, reproducible, and can be readily implemented on standard HPLC-FLD or HPLC-UV systems, making it a valuable tool for quality control and research applications.

References

  • Roth, M. "Fluorescence reaction for amino acids." Analytical Chemistry, 1971, 43(7), pp. 880-882. [Link]

  • Sarma, L., et al. "A validated stability-indicating HPLC method for the determination of pregabalin." Scientia Pharmaceutica, 2012, 80(1), pp. 109-120. [Link]

  • Vandenberghe, W., et al. "Convenient and sensitive high-performance liquid chromatography assay for pregabalin in human plasma and serum." Journal of Chromatography B, 2006, 835(1-2), pp. 88-92. [Link]

Application Note: Structural Elucidation of 3-(Methylamino)butanoic Acid Hydrochloride via Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for the structural elucidation of 3-(Methylamino)butanoic acid hydrochloride using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind the experimental design. We present a systematic approach, integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data to unambiguously confirm the molecular structure of the target compound.

Introduction

3-(Methylamino)butanoic acid hydrochloride is a small molecule of interest in various chemical and pharmaceutical contexts. As a derivative of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, its analogs are frequently explored for their potential biological activities. Accurate and unequivocal structural confirmation is a critical step in the development of any new chemical entity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural determination of organic molecules in solution.[2][3]

This guide will walk the user through a logical workflow, from sample preparation to the acquisition and interpretation of a comprehensive set of NMR data, to provide a complete and confident structural assignment of 3-(Methylamino)butanoic acid hydrochloride.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin, such as ¹H and ¹³C, to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[2][3][4] The precise frequency of this absorption, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecular structure.[5] Furthermore, through-bond interactions between neighboring nuclei (spin-spin coupling) and through-space interactions (Nuclear Overhauser Effect) provide invaluable information about molecular connectivity and conformation.[6]

This application note will leverage a combination of 1D and 2D NMR experiments to assemble a complete picture of the molecule's structure.

Experimental Workflow

The structural elucidation of 3-(Methylamino)butanoic acid hydrochloride will follow a systematic, multi-step process.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve 10-20 mg in 0.6 mL D₂O filter Filter into 5mm NMR tube prep->filter h1 ¹H NMR filter->h1 c13 ¹³C{¹H} NMR h1->c13 dept DEPT-135 c13->dept cosy ¹H-¹H COSY dept->cosy hsqc ¹H-¹³C HSQC cosy->hsqc hmbc ¹H-¹³C HMBC hsqc->hmbc assign_1d Assign 1D Spectra hmbc->assign_1d correlate_2d Correlate 2D Data assign_1d->correlate_2d structure Confirm Structure correlate_2d->structure

Figure 1: Experimental workflow for NMR-based structural elucidation.

Detailed Protocols

Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra.[7][8]

Protocol:

  • Weigh approximately 10-20 mg of 3-(Methylamino)butanoic acid hydrochloride. For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial.[9]

  • Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is chosen as the solvent due to the hydrochloride salt's high polarity and to avoid a large, obscuring solvent signal in the ¹H NMR spectrum.[8][9]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8] Solid particles can degrade spectral quality by interfering with the magnetic field homogeneity.[7][8]

  • Cap the NMR tube securely.

NMR Data Acquisition

All spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR: A standard single-pulse experiment is sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C{¹H} NMR: A standard proton-decoupled experiment will provide a spectrum with singlets for each unique carbon atom.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the multiplicity of each carbon atom.[10][11][12] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[11][12][13]

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds.[1][14] Cross-peaks in the COSY spectrum reveal the connectivity of proton spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It is a highly sensitive method for assigning carbon signals based on their attached, more sensitive, proton nuclei.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four). HMBC is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.

Spectral Analysis and Structural Elucidation

The following sections detail the predicted NMR data for 3-(Methylamino)butanoic acid hydrochloride and the step-by-step interpretation process.

G cluster_mol 3-(Methylamino)butanoic acid hydrochloride mol H₃C(5) | (4)H-C(3)-CH₂(2)-C(1)OOH | NH₂⁺(6)-CH₃(7) | Cl⁻

Figure 2: Structure of 3-(Methylamino)butanoic acid hydrochloride with atom numbering for NMR assignment.
Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the protonated amine group.

Position Group Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) DEPT-135 Phase
1COOH--~175Not Observed
2CH₂~2.7dd~38Negative
3CH~3.6m~50Positive
4CH₃~1.3d~16Positive
5N-CH₃~2.8s~33Positive
6NH₂⁺exchangeablebr s--

Table 1: Predicted ¹H and ¹³C NMR data for 3-(Methylamino)butanoic acid hydrochloride in D₂O.

Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • The ¹H NMR spectrum is expected to show four distinct signals in the aliphatic region.

    • A doublet at ~1.3 ppm integrating to 3H corresponds to the methyl group at position 4 (H-4).

    • A singlet at ~2.8 ppm integrating to 3H is assigned to the N-methyl group (H-5).

    • A multiplet at ~3.6 ppm integrating to 1H is assigned to the methine proton at position 3 (H-3).

    • A doublet of doublets at ~2.7 ppm integrating to 2H corresponds to the methylene protons at position 2 (H-2).

    • The acidic proton of the carboxylic acid and the protons on the nitrogen will exchange with D₂O and will likely not be observed, or will appear as a broad, low-intensity signal.

  • ¹³C NMR and DEPT-135 Analysis:

    • The ¹³C NMR spectrum should display five signals.

    • The DEPT-135 spectrum will show three positive signals (two CH₃ and one CH) and one negative signal (CH₂).

    • The signal at ~175 ppm, which is absent in the DEPT-135 spectrum, is assigned to the quaternary carboxylic acid carbon (C-1).

    • The negative signal at ~38 ppm is assigned to the methylene carbon (C-2).

    • The positive signals at ~16 ppm, ~33 ppm, and ~50 ppm correspond to the remaining carbons.

  • 2D NMR Correlation Analysis:

    • COSY: This experiment will be key to establishing the butanoic acid backbone.

      • A cross-peak will be observed between the methine proton (H-3, ~3.6 ppm) and the methyl protons (H-4, ~1.3 ppm).

      • Another cross-peak will connect the methine proton (H-3, ~3.6 ppm) with the methylene protons (H-2, ~2.7 ppm).

      • The N-methyl protons (H-5) will not show any COSY correlations to the backbone, as they are separated by the nitrogen atom.

    • HSQC: This spectrum will definitively link the proton signals to their directly attached carbons.

      • H-2 (~2.7 ppm) will correlate with C-2 (~38 ppm).

      • H-3 (~3.6 ppm) will correlate with C-3 (~50 ppm).

      • H-4 (~1.3 ppm) will correlate with C-4 (~16 ppm).

      • H-5 (~2.8 ppm) will correlate with C-5 (~33 ppm).

    • HMBC: This experiment will provide the final pieces of the puzzle, connecting the different spin systems and confirming the position of the quaternary carbon.

      • From H-2 (~2.7 ppm): Correlations are expected to C-1 (~175 ppm) and C-3 (~50 ppm), and potentially to C-4 (~16 ppm).

      • From H-3 (~3.6 ppm): Correlations should be seen to C-1 (~175 ppm), C-2 (~38 ppm), C-4 (~16 ppm), and importantly, to the N-methyl carbon C-5 (~33 ppm), confirming the attachment of the methylamino group at this position.

      • From H-4 (~1.3 ppm): Correlations to C-2 (~38 ppm) and C-3 (~50 ppm) are expected.

      • From H-5 (~2.8 ppm): A key correlation to C-3 (~50 ppm) will be observed, confirming the connectivity of the N-methyl group to the backbone.

G C1 C1 (COOH) C2 C2 (CH₂) C2->C1 HMBC C3 C3 (CH) C3->C1 HMBC C3->C2 COSY, HMBC C4 C4 (CH₃) C3->C4 COSY, HMBC C5 C5 (N-CH₃) C3->C5 HMBC C4->C2 HMBC N6 N C5->C3 HMBC

Figure 3: Key COSY and HMBC correlations for structural elucidation.

Conclusion

By systematically acquiring and interpreting a suite of 1D and 2D NMR spectra, the chemical structure of 3-(Methylamino)butanoic acid hydrochloride can be unambiguously determined. The combination of ¹H and ¹³C NMR provides the initial chemical shift and integration data, DEPT-135 clarifies the carbon multiplicities, COSY establishes the proton-proton connectivities of the carbon backbone, HSQC links protons to their directly attached carbons, and HMBC provides the long-range correlations necessary to connect all molecular fragments and confirm the positions of quaternary centers. This comprehensive approach ensures a high degree of confidence in the final structural assignment, a cornerstone of chemical and pharmaceutical research and development.

References

  • How to Prepare Samples for NMR - ResearchGate. Available at: [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry - Longdom Publishing. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • Small molecule NMR sample preparation. Available at: [Link]

  • [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Available at: [Link]

  • NMR Sample Preparation. Available at: [Link]

  • NMR Spectroscopy: Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Available at: [Link]

  • NMR Spectroscopy: Principles & Applications | PDF | Nuclear Magnetic Resonance - Scribd. Available at: [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses - Microbe Notes. Available at: [Link]

  • C NMR Spectroscopy. Available at: [Link]

  • Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) - JoVE. Available at: [Link]

  • Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications - JoVE. Available at: [Link]

  • HSQC and HMBC | NMR Core Facility - Columbia. Available at: [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC. Available at: [Link]

  • COSY - NMR Core Facility - Columbia University. Available at: [Link]

  • Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. Available at: [Link]

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  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]

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  • Carbon - Magritek. Available at: [Link]

  • Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters - SciELO. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available at: [Link]

  • Settle in and get COSY! - NMR Blog - Nanalysis. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Available at: [Link]

  • HMBC vs. H2BC - University of Ottawa NMR Facility Blog. Available at: [Link]

  • HMBC spectrum | Heteronuclear Multiple Bond Correlation - YouTube. Available at: [Link]

  • Ch 13 - DEPT - Department of Chemistry. Available at: [Link]

  • Typical proton chemical shifts for amino acids within a protein. Available at: [Link]

  • Introduction to NMR spectroscopy of proteins - Duke Computer Science. Available at: [Link]

  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - Royal Society Publishing. Available at: [Link]

  • 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed. Available at: [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids - BMRB. Available at: [Link]

  • The very basics of NMR of proteins • The first thing we need to know is were do the peaks of an amino acid residue. Available at: [Link]

  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. Available at: [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy | ChemRxiv. Available at: [Link]

  • NMR Interpretation: Getting from Spectrum to Structure - ResearchGate. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • 3-(Methylamino)butanoic acid | C5H11NO2 | CID 12991520 - PubChem - NIH. Available at: [Link]

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  • The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed. Available at: [Link]

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Application Notes & Protocols: Characterizing the In Vitro Activity of 3-(Methylamino)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Methylamino)butanoic acid hydrochloride is a small molecule amino acid derivative. Its structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, provides a strong rationale for investigating its potential activity within the GABAergic system. Furthermore, as an amino acid analogue, its interaction with cellular transport mechanisms, specifically the Solute Carrier (SLC) family of transporters, presents a second critical avenue of investigation.

This guide provides a hypothesis-driven framework for the initial in vitro characterization of 3-(Methylamino)butanoic acid hydrochloride. It is designed for researchers in pharmacology, neuroscience, and drug development, offering detailed protocols for robust, high-throughput assays to determine the compound's primary biological activities. We will focus on two primary hypotheses:

  • The compound modulates the function of GABA-A receptors.

  • The compound interacts with amino acid or neurotransmitter transporters as either an inhibitor or a substrate.

The following sections detail the principles, step-by-step protocols, and data interpretation for assays designed to rigorously test these hypotheses.

Logical Workflow for Compound Characterization

The initial characterization of 3-(Methylamino)butanoic acid hydrochloride should follow a logical, tiered approach. A high-throughput primary screen can identify initial activity, followed by more detailed assays to confirm and characterize the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Follow-up Studies A Test Compound: 3-(Methylamino)butanoic acid hydrochloride B Hypothesis 1: GABAergic Activity A->B C Hypothesis 2: Transporter Interaction A->C D GABA-A Receptor FLIPR Assay (Membrane Potential) B->D E SLC Transporter Inhibition Assay (Probe Substrate Uptake) C->E F Determine Potency (EC₅₀/IC₅₀) & Modality (Agonist, PAM, Antagonist) D->F G Determine Inhibition Potency (IC₅₀) against specific transporters E->G H Electrophysiology (Patch-Clamp) F->H I Direct Uptake Assays (LC-MS/MS) G->I

Caption: Overall workflow for characterizing 3-(Methylamino)butanoic acid hydrochloride.

Part 1: Assessment of GABA-A Receptor Activity

Scientific Principle

GABA-A receptors are ligand-gated chloride ion channels crucial for inhibitory neurotransmission.[1] Upon binding of GABA, the channel opens, allowing chloride ions (Cl⁻) to flow into the cell, causing hyperpolarization (or in some cases, depolarization) of the cell membrane. This change in membrane potential can be detected using voltage-sensitive fluorescent dyes. A Fluorometric Imaging Plate Reader (FLIPR) assay provides a high-throughput method to measure these changes, allowing for the rapid screening of compounds that act as agonists, antagonists, or allosteric modulators of the GABA-A receptor.[2][3] Positive allosteric modulators (PAMs), for example, will enhance the effect of a sub-maximal concentration of GABA, leading to a larger fluorescence signal.

G cluster_0 cluster_1 Compound Test Compound Receptor GABA-A Receptor (on HEK293 cell) Compound->Receptor Modulates GABA GABA (EC₁₀-EC₂₀) GABA->Receptor Activates Activation Channel Opening Receptor->Activation Influx Cl⁻ Influx Activation->Influx Depolarization Membrane Depolarization* Influx->Depolarization Signal Fluorescence Increase Depolarization->Signal Detected by dye caption *Depolarization occurs in typical FLIPR assays due to Cl⁻ efflux from cells with high intracellular Cl⁻.

Caption: Principle of the FLIPR-based GABA-A receptor membrane potential assay.

Protocol: FLIPR Membrane Potential Assay

This protocol is designed to screen for modulators of a specific GABA-A receptor subtype (e.g., α1β2γ2) stably expressed in a host cell line like CHO or HEK293 cells.[2][3]

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human GABA-A receptor subtype of interest.

  • Culture Medium: Appropriate medium (e.g., DMEM/F12) with necessary supplements and selection antibiotics.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Compound Plates: Polypropylene 96- or 384-well plates.

  • Test Compound: 3-(Methylamino)butanoic acid hydrochloride, prepared as a concentrated stock (e.g., 10 mM in DMSO or water).

  • Reagents:

    • GABA (agonist)

    • Diazepam or another known PAM (positive control)

    • Picrotoxin or Bicuculline (antagonist control)

    • Membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).

    • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the stably transfected cells into black-walled, clear-bottom microplates at a density that will yield a 90-100% confluent monolayer on the day of the experiment.

    • Incubate overnight under standard culture conditions (37°C, 5% CO₂).

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer’s instructions.

    • Remove the culture medium from the cell plate and add the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Compound Plate Preparation:

    • Prepare a serial dilution of the test compound in Assay Buffer in a compound plate. A typical final concentration range for screening is 0.1 µM to 100 µM.[3]

    • Prepare control wells:

      • Assay Buffer only (vehicle control)

      • Positive control (e.g., 1 µM Diazepam)

      • Antagonist control (e.g., 50 µM Picrotoxin)

    • Prepare an agonist plate containing GABA at a concentration that elicits a 10-20% maximal response (EC₁₀-EC₂₀). This concentration must be predetermined via a GABA dose-response curve.

  • FLIPR Measurement:

    • Set the FLIPR instrument parameters (e.g., excitation/emission wavelengths, read time, liquid transfer heights/speeds).

    • Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.

    • Compound Addition: The instrument will add the compounds from the compound plate to the cell plate. Record the fluorescence for 2-3 minutes to observe any direct agonist or antagonist effects.

    • Agonist Addition: The instrument will then add the GABA solution from the agonist plate. Record the fluorescence for another 2-3 minutes to measure the modulation of the GABA response.

  • Data Analysis:

    • The primary data is the change in fluorescence intensity over time.

    • Calculate the response as the maximum fluorescence signal post-agonist addition minus the baseline fluorescence.

    • Normalize the data: Set the vehicle control response (GABA alone) to 0% and the response of a saturating concentration of a known PAM to 100%.

    • Plot the normalized response against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (for PAMs) or IC₅₀ (for antagonists).

ParameterRecommended ValueRationale
Cell Line HEK293 or CHORobust, easy to transfect, and widely used for ion channel assays.[2]
GABA-A Subtype α1β2γ2The most abundant subtype in the CNS and a common target for benzodiazepines.[3]
Test Compound Range 0.1 µM - 100 µMA broad range to capture potency for initial screening.
GABA Challenge EC₁₀ - EC₂₀A sub-maximal concentration is required to detect enhancement by PAMs.[4]
Positive Control Diazepam (PAM)Validates the assay's ability to detect positive modulation.
Negative Control Picrotoxin (Antagonist)Validates the assay's ability to detect inhibition.

Part 2: Assessment of Solute Carrier (SLC) Transporter Interaction

Scientific Principle

SLC transporters facilitate the movement of solutes, including amino acids and neurotransmitters, across cellular membranes.[5] An interaction with these transporters can be as a substrate (the compound is transported) or as an inhibitor (the compound blocks the transport of other molecules). An inhibition assay is a common first step to identify interactions. This is achieved by measuring the uptake of a known radiolabeled or fluorescent "probe" substrate for a specific transporter in the presence and absence of the test compound.[6] A reduction in probe substrate uptake indicates that the test compound is inhibiting the transporter.

G cluster_0 Control (No Inhibitor) cluster_1 Test (With Inhibitor) Probe_A Probe Substrate (e.g., ³H-GABA) Transporter_A SLC Transporter (e.g., GAT1) Probe_A->Transporter_A Binds Cell_A Cell Interior (High Signal) Transporter_A->Cell_A Transports Probe_B Probe Substrate Transporter_B SLC Transporter Probe_B->Transporter_B Binding Reduced Inhibitor Test Compound Inhibitor->Transporter_B Blocks Cell_B Cell Interior (Low Signal) Transporter_B->Cell_B Transport Inhibited

Caption: Principle of an SLC transporter inhibition assay.

Protocol: Transporter Inhibition Assay (Radiolabeled Substrate)

This protocol describes a method to assess the inhibitory potential of the test compound on a specific transporter (e.g., GABA transporter 1, GAT1) expressed in a suitable cell line.

Materials:

  • Cell Line: HEK293 or other suitable cells stably overexpressing the transporter of interest (e.g., hGAT1).

  • Culture Medium: Appropriate for the cell line.

  • Assay Plates: 24- or 96-well tissue culture plates.

  • Test Compound: 3-(Methylamino)butanoic acid hydrochloride stock solution.

  • Probe Substrate: Radiolabeled substrate (e.g., [³H]-GABA) with high specific activity.

  • Known Inhibitor: A known inhibitor for the transporter (e.g., Tiagabine for GAT1) as a positive control.

  • Uptake Buffer: HBSS, pH 7.4.

  • Lysis Buffer: 0.1 M NaOH or 1% SDS.

  • Scintillation Fluid & Vials.

  • Instruments: Liquid scintillation counter.

Procedure:

  • Cell Plating:

    • Seed the transporter-expressing cells into assay plates 24-48 hours prior to the assay to achieve a confluent monolayer.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) Uptake Buffer.

    • Add Uptake Buffer containing various concentrations of the test compound (e.g., 0.1 µM to 100 µM) to the appropriate wells. Include wells for:

      • Total Uptake: Vehicle only.

      • Non-specific Uptake: A saturating concentration of a known inhibitor (e.g., 100 µM Tiagabine).

      • Positive Control: A known concentration of the inhibitor to validate the assay.

  • Uptake Reaction:

    • Pre-incubate the cells with the test compound/inhibitors for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled probe substrate (at a concentration near its Kₘ value) to all wells.

    • Incubate for a short, defined period (e.g., 1-10 minutes) at 37°C. This time should be within the linear range of uptake, determined in preliminary experiments.[5]

  • Termination of Uptake:

    • Rapidly terminate the reaction by aspirating the uptake solution and washing the cells three times with ice-cold Uptake Buffer. This stops the transport process and removes extracellular radiolabel.

  • Cell Lysis and Counting:

    • Lyse the cells by adding Lysis Buffer to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid, mix well, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Uptake = Total Uptake - Non-specific Uptake.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Uptake with Compound - Non-specific) / (Total Uptake - Non-specific))

    • Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended ValueRationale
Cell Line HEK293-hGAT1A standard system for studying GABA transporter activity.
Probe Substrate [³H]-GABAThe endogenous substrate for GAT1, providing biological relevance.
Probe Conc. Approx. KₘEnsures sensitivity to competitive inhibition.
Incubation Time 1-10 minutesMust be within the linear uptake phase to measure initial transport rates.[5]
Positive Control TiagabineA potent and specific GAT1 inhibitor to validate the assay.

Summary and Interpretation of Potential Outcomes

The results from these initial assays will guide the subsequent characterization of 3-(Methylamino)butanoic acid hydrochloride.

Assay ResultInterpretationNext Steps
GABA-A FLIPR: Potentiation of GABA signal (EC₅₀ < 10 µM)Compound is a likely Positive Allosteric Modulator (PAM).Confirm mechanism and subtype selectivity using patch-clamp electrophysiology.
GABA-A FLIPR: Inhibition of GABA signal (IC₅₀ < 10 µM)Compound is a likely Antagonist or channel blocker.Differentiate between competitive and non-competitive antagonism.
GABA-A FLIPR: No significant activityThe compound does not significantly modulate the tested GABA-A receptor subtype.Test other receptor subtypes or pursue other targets.
Transporter Assay: Potent inhibition of probe uptake (IC₅₀ < 10 µM)Compound is an inhibitor of the specific transporter.Determine if the compound is also a substrate using direct uptake assays (LC-MS/MS). Assess inhibition of other related transporters.
No Activity in Either Assay The compound is inactive at the primary hypothesized targets.Consider broader screening against other receptor families or metabolic pathway assays.

References

  • Creative Biolabs. GABAA Channel Assay Service. [Link]

  • Xing, Q., et al. (2005). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies. [Link]

  • Thompson, A. J., et al. (2018). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. ACS Chemical Neuroscience. [Link]

  • Faleschini, M. T., et al. (2019). A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. Planta Medica. [Link]

  • Verwei, M., et al. (2022). A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Sakamoto, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. [Link]

  • Verwei, M., et al. (2023). A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12991520, 3-(Methylamino)butanoic acid. [Link]

  • Li, J., et al. (2015). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Discovery. [Link]

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  • BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. [Link]

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Application Note & Protocols: A Framework for Cell-Based Screening of 3-(Methylamino)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Screening Novel Molecules

In the landscape of drug discovery, the exploration of small molecules with unique structural motifs is a cornerstone of identifying novel therapeutic agents. 3-(Methylamino)butanoic acid hydrochloride, an amino acid derivative, represents a class of compounds with potential neuromodulatory or metabolic activity due to its structural similarity to endogenous signaling molecules. However, without a clear biological target, a systematic screening approach is paramount to elucidate its pharmacological profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a tiered, cell-based assay cascade for the functional screening of 3-(Methylamino)butanoic acid hydrochloride. Our approach prioritizes scientific integrity by building a self-validating experimental framework, moving from broad phenotypic effects to specific molecular targets and pathways. We will detail the causality behind experimental choices, provide step-by-step protocols, and explain the principles of data interpretation, grounding our recommendations in established scientific literature.

The Screening Cascade: A Strategic Approach to Target Discovery

A successful screening campaign requires a logical progression from high-throughput primary assays to more complex, mechanism-of-action studies. This tiered approach, often called a screening funnel or cascade, is designed to efficiently identify and characterize promising compounds while minimizing resource expenditure on inactive or non-specific molecules.

Our proposed workflow begins with a foundational assessment of general cellular health, proceeds to assays for high-probability biological targets based on the compound's structure, and concludes with deeper mechanistic investigations.

G cluster_0 Screening Cascade A Tier 1: Primary Screening General Cytotoxicity & Viability Assays B Tier 2: Secondary Screening Target-Specific Functional Assays A->B Active & Non-Toxic Compounds Advance C Tier 3: Tertiary Screening Mechanism of Action (MoA) & Pathway Analysis B->C Confirmed Target Modulators Advance D Hit Compound Characterization C->D Elucidate MoA

Caption: A tiered workflow for screening 3-(Methylamino)butanoic acid hydrochloride.

Tier 1: Foundational Viability and Cytotoxicity Screening

Expertise & Rationale: Before investigating specific molecular targets, it is crucial to determine the compound's intrinsic effect on cell health.[1] A compound that is broadly cytotoxic at low concentrations may not be a viable therapeutic candidate and can produce confounding results in subsequent functional assays. Cell viability assays serve as an essential filter, providing a therapeutic window for the compound and ensuring that any observed effects in later screens are not simply artifacts of cell death.[2] We will utilize a robust, luminescence-based assay that measures intracellular ATP levels, a key indicator of metabolically active, viable cells.[3]

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

Principle: This homogeneous "add-mix-measure" assay quantifies ATP, which is present in all metabolically active cells.[4] The reagent lyses the cells to release ATP, which then participates in a luciferase-catalyzed reaction to produce a luminescent signal directly proportional to the number of viable cells in culture.

Materials:

  • HEK293 or SH-SY5Y cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 3-(Methylamino)butanoic acid hydrochloride (stock solution in sterile water or PBS)

  • Positive control (e.g., Doxorubicin or Staurosporine)

  • Vehicle control (e.g., sterile water or PBS)

  • ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo® 2.0 Assay, Promega)

  • White, opaque, sterile 96-well or 384-well microplates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in a complete medium to a concentration of 1 x 10⁵ cells/mL. Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution series of 3-(Methylamino)butanoic acid hydrochloride in a complete medium. A typical starting range is from 100 µM down to 1 nM. Also, prepare 2X solutions of the positive and vehicle controls.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared 2X compound dilutions, positive control, or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. The duration should be chosen based on the expected mechanism of action (acute vs. chronic effects).

  • Assay Procedure:

    • Equilibrate the plate and the luminescent assay reagent to room temperature for 30 minutes.

    • Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate luminometer.

Data Analysis & Interpretation:

  • Subtract the average luminescence from "medium-only" (background) wells from all other wells.

  • Normalize the data by setting the average vehicle control signal to 100% viability.

  • Plot the normalized luminescence (as a percentage of vehicle control) against the log of the compound concentration.

  • Calculate the IC₅₀ (the concentration at which 50% of cell viability is lost) using a non-linear regression curve fit (log(inhibitor) vs. response).

Parameter Recommendation Rationale
Cell Line HEK293 (human embryonic kidney)Robust, easy to culture and transfect for subsequent assays.
Seeding Density 5,000 - 10,000 cells/well (96-well)Ensures cells are in a logarithmic growth phase and not over-confluent.
Compound Conc. 1 nM to 100 µM (10-point curve)Covers a wide range to accurately determine the dose-response relationship.
Incubation Time 24 - 72 hoursAllows for detection of both acute and longer-term cytotoxic effects.[2]
Controls Vehicle, Doxorubicin (positive)Essential for data normalization and assay validation.[5]

Tier 2: Target-Specific Functional Assays

Expertise & Rationale: Given that 3-(Methylamino)butanoic acid hydrochloride is a structural analog of γ-aminobutyric acid (GABA), a primary hypothesis is its potential interaction with GABA receptors. GABA receptors are the principal inhibitory neurotransmitter receptors in the mammalian brain and are critical drug targets for conditions like anxiety, epilepsy, and insomnia.[6] We will describe a functional assay for GABA-A receptors, which are ligand-gated ion channels. A secondary hypothesis could involve interaction with excitatory glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor, due to the compound's amino acid backbone.[7]

Protocol 2: GABA-A Receptor Modulation via a Fluorescence-Based Chloride Influx Assay

Principle: This assay uses a halide-sensitive yellow fluorescent protein (YFP) co-expressed in cells with the GABA-A receptor subunits.[8] Activation of the GABA-A receptor opens its intrinsic chloride (Cl⁻) channel. In the presence of an iodide (I⁻) gradient, I⁻ flows into the cell and quenches the YFP fluorescence. Potentiators (positive allosteric modulators) of the GABA-A receptor will enhance the GABA-induced fluorescence quench, while antagonists will block it.

G cluster_0 GABA-A Receptor Assay Principle A GABA-A Receptor (with YFP) C Channel Opens A->C B GABA Binding B->A D Iodide (I⁻) Influx C->D E YFP Fluorescence Quenched D->E

Caption: Workflow for the YFP-based GABA-A receptor functional assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing GABA-A receptor subunits (e.g., α1β2γ2) and a halide-sensitive YFP.

  • Assay Buffer: PBS or HBSS.

  • Stimulus Buffer: Assay buffer containing GABA at an EC₂₀ concentration (predetermined).

  • Test Compound: 3-(Methylamino)butanoic acid hydrochloride.

  • Positive Control: Diazepam (a known positive allosteric modulator).

  • Antagonist Control: Bicuculline (a known GABA-A antagonist).

  • Black, clear-bottom, sterile 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling.

Step-by-Step Methodology:

  • Cell Plating: Seed the stable cell line into black, clear-bottom 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Compound Addition:

    • Wash the cell monolayer gently with Assay Buffer. Leave 100 µL of buffer in each well.

    • Prepare 5X concentrated solutions of the test compound and controls (Diazepam, Bicuculline) in Assay Buffer.

    • Add 25 µL of the 5X compound/control solutions to the wells. For antagonist mode, pre-incubate for 15-30 minutes.

  • GABA Stimulation and Measurement:

    • Set the fluorescence plate reader to measure YFP fluorescence (e.g., Excitation ~500 nm, Emission ~535 nm) kinetically.

    • Program the reader's injector to add 25 µL of the EC₂₀ GABA Stimulus Buffer.

    • Initiate reading to establish a baseline fluorescence for 5-10 seconds.

    • Inject the GABA solution and continue reading for 60-120 seconds to measure the rate of fluorescence quench.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decrease for each well.

    • For Potentiator Screening: Normalize the rates to the vehicle control (EC₂₀ GABA alone). Plot the percentage increase in quench rate against the test compound concentration to determine the EC₅₀.

    • For Antagonist Screening: Normalize the rates to the vehicle control. Plot the percentage inhibition of the GABA response against the test compound concentration to determine the IC₅₀.

Tier 3: Elucidating the Mechanism of Action

Expertise & Rationale: If the secondary screens identify a consistent and dose-dependent effect, the next logical step is to probe the underlying molecular mechanism. For instance, if the compound inhibits an enzyme, it is critical to understand how it inhibits—competitively, non-competitively, or uncompetitively—as this has significant implications for drug development.[9][10] Similarly, if it modulates a receptor, understanding its effect on downstream signaling pathways provides a more complete picture of its cellular impact.[11][12]

Conceptual Framework: Signaling Pathway Analysis

Should 3-(Methylamino)butanoic acid hydrochloride prove to be a modulator of a G-protein coupled receptor (GPCR) like the GABA-B receptor, a key downstream event is the modulation of cyclic AMP (cAMP) levels.[13] Assays measuring cAMP can therefore confirm pathway engagement.

G cluster_0 GPCR (Gαi-coupled) Signaling Ligand Test Compound (Agonist) Receptor GABA-B Receptor Ligand->Receptor G_Protein Gαi Protein (Inhibitory) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC Response Decreased Cellular cAMP cAMP->Response

Caption: Simplified Gαi-coupled signaling pathway leading to cAMP reduction.

Suggested Tertiary Assays:

  • cAMP Assays (HTRF® or LANCE®): For GPCR targets, these assays measure the accumulation or inhibition of cAMP, a key second messenger.

  • Enzyme Inhibition Kinetic Assays: If the target is an enzyme, these assays determine the mode of inhibition (e.g., competitive, non-competitive) by measuring enzyme activity in the presence of varying concentrations of both the substrate and the inhibitor.[14]

  • Receptor Binding Assays: Using radiolabeled or fluorescently-labeled ligands, these assays directly measure the binding affinity (Kd) of the test compound to the target receptor.[15][16][17]

Conclusion and Future Directions

This application note outlines a robust, tiered strategy for the initial characterization of 3-(Methylamino)butanoic acid hydrochloride. By systematically progressing from broad phenotypic screening to specific target-based and mechanism-of-action assays, researchers can efficiently and confidently elucidate the compound's biological activity. The protocols provided herein serve as a validated starting point, which should be further optimized for specific laboratory conditions and instrumentation. A positive "hit" from this cascade would warrant further investigation, including selectivity profiling against a panel of related receptors and enzymes, and eventual validation in more complex, physiologically relevant models such as primary neurons or 3D cell cultures.[4]

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link]

  • Creative Biolabs. (n.d.). GABAA Channel Assay Service. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). GABAA Receptor Services. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). NMDA Receptors Screening & Profiling Services. Retrieved from [Link]

  • Qu, L. S., et al. (2020). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]

  • Wild, M., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PMC. Retrieved from [Link]

  • G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]

  • CADTH. (2014). Detection of Anti-Glutamate Receptor (NMDA). Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

  • Neuroservice. (2019, May 27). NMDA-receptors functional assays for CNS diseases. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). NMDA Receptors. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • Enna, S. J., & Bylund, D. B. (2006). Characterization of GABA Receptors. PMC - PubMed Central. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Retrieved from [Link]

  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • Grant, S. K. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Retrieved from [Link]

  • MitogenDx. (n.d.). Anti‐GABAB Receptor. Retrieved from [Link]

  • The Scientist. (2015, August 30). Tools and Strategies for Studying Cell Signaling Pathways. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Signaling Pathway Analysis for Cancer Research. Retrieved from [Link]

  • MarinBio. (2025, July 24). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]

  • Chakrabarty, A., & Kundu, P. (2025, October 17). Approaches and methods to study cell signaling. ResearchGate. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Modelling cell signalling pathways. Retrieved from [Link]

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Troubleshooting & Optimization

Stability testing of 3-(Methylamino)butanoic acid hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 3-(Methylamino)butanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for stability studies of this compound. As Senior Application Scientists, we have curated this guide to not only provide protocols but to also explain the scientific reasoning behind these experimental choices.

Introduction to 3-(Methylamino)butanoic acid hydrochloride Stability

3-(Methylamino)butanoic acid hydrochloride is a compound of interest in pharmaceutical development.[1] Understanding its stability under various environmental conditions is a critical aspect of its development as a safe and effective drug substance.[2] Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][4] These studies are a cornerstone of regulatory submissions and help in determining appropriate storage conditions and shelf-life.[3][5]

This guide will address common questions and issues encountered during the stability testing of 3-(Methylamino)butanoic acid hydrochloride, covering thermal, photolytic, pH, and oxidative stress conditions.

Section 1: Thermal Stability Testing

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of thermal stability testing for 3-(Methylamino)butanoic acid hydrochloride?

A1: Thermal stability testing evaluates the impact of temperature on the degradation of 3-(Methylamino)butanoic acid hydrochloride.[5] This is crucial for determining appropriate storage and shipping conditions. By exposing the compound to elevated temperatures, we can accelerate degradation and identify potential degradation products that might form under long-term storage at lower temperatures.[5]

Q2: What are the typical temperature conditions for thermal stress testing?

A2: For forced degradation studies, temperatures are typically elevated to accelerate degradation. Common conditions include 40°C, 60°C, and 80°C. The choice of temperature depends on the suspected thermal lability of the compound. It is advisable to start with a lower temperature and increase it if no significant degradation is observed.

Q3: How long should I run a thermal stability study?

A3: The duration of the study depends on the temperature and the stability of the compound. The goal is to achieve a target degradation of 5-20%. This could take anywhere from a few days to several weeks. It is recommended to pull samples at various time points (e.g., 1, 3, 7, 14, and 30 days) to monitor the degradation kinetics.

Troubleshooting Guide

Issue 1: No degradation is observed even at high temperatures.

  • Possible Cause: 3-(Methylamino)butanoic acid hydrochloride might be highly thermally stable.

  • Solution:

    • Increase Temperature: Cautiously increase the temperature in increments of 10°C.

    • Extend Study Duration: Continue the study for a longer period.

    • Add Humidity: Perform the study at elevated temperature and humidity (e.g., 40°C/75% RH) as moisture can often facilitate degradation.

Issue 2: The sample shows significant degradation in the initial time point.

  • Possible Cause: The chosen temperature is too high for the compound.

  • Solution:

    • Lower the Temperature: Repeat the study at a lower temperature (e.g., decrease from 80°C to 60°C).

    • Shorter Time Points: Sample at earlier time points (e.g., hours instead of days) to better understand the initial degradation profile.

Experimental Protocol: Thermal Stability Study
  • Sample Preparation: Accurately weigh 10 mg of 3-(Methylamino)butanoic acid hydrochloride into three separate amber glass vials.

  • Control Sample: Store one vial at the recommended storage condition (e.g., 2-8°C) and protect it from light. This will serve as the time-zero control.

  • Stress Conditions: Place the remaining two vials in a stability chamber set to the desired temperature (e.g., 60°C).

  • Time Points: At each designated time point (e.g., 1, 3, 7, 14, and 30 days), remove a vial from the chamber.

  • Sample Analysis: Dissolve the contents of the vial in a suitable solvent (e.g., water or methanol) to a known concentration. Analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products. Calculate the percentage of degradation of the parent compound.

Data Presentation: Example Thermal Degradation Data
TemperatureTime (days)Assay of 3-(Methylamino)butanoic acid hydrochloride (%)Total Impurities (%)
60°C099.80.2
798.51.5
1497.22.8
3095.14.9
80°C099.80.2
792.37.7
1485.614.4
Workflow Visualization

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Weigh 3-(Methylamino)butanoic acid hydrochloride Vials Place in amber vials Prep->Vials Control Control (2-8°C) Vials->Control Stressed Stability Chamber (e.g., 60°C) Vials->Stressed Sampling Sample at time points Control->Sampling Stressed->Sampling Dissolve Dissolve in solvent Sampling->Dissolve HPLC HPLC Analysis Dissolve->HPLC Data Data Evaluation HPLC->Data

Caption: Workflow for Thermal Stability Testing.

Section 2: Photostability Testing

Frequently Asked Questions (FAQs)

Q1: Why is photostability testing important for 3-(Methylamino)butanoic acid hydrochloride?

A1: Photostability testing is conducted to assess if light exposure causes degradation of the compound.[7] This is a critical regulatory requirement (ICH Q1B) and helps determine if the drug substance or product needs to be protected from light during manufacturing, storage, and administration.[7][8]

Q2: What are the standard light sources for photostability testing?

A2: The ICH Q1B guideline recommends using a light source that produces a combination of visible and ultraviolet (UV) light.[8] A common setup involves a combination of a cool white fluorescent lamp and a near-UV lamp.[7] The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[8][9]

Q3: What is a "dark control" and why is it necessary?

A3: A dark control is a sample that is shielded from light (e.g., by wrapping the vial in aluminum foil) but is placed in the same environmental conditions (temperature and humidity) as the light-exposed sample.[7][10] This allows for the differentiation of degradation caused by light from degradation caused by thermal stress.[10]

Troubleshooting Guide

Issue 1: Significant degradation is observed in both the light-exposed and dark control samples.

  • Possible Cause: The degradation is likely due to thermal stress from the photostability chamber, not light.

  • Solution:

    • Monitor Temperature: Ensure the temperature inside the photostability chamber is controlled and not excessively high.

    • Separate Studies: Conduct thermal stability studies separately to understand the temperature effect.

Issue 2: The physical appearance of the sample changes (e.g., color change) but no significant degradation is detected by HPLC.

  • Possible Cause: A degradant may have formed that is not detectable by the current HPLC method (e.g., it does not have a UV chromophore).

  • Solution:

    • Use a Different Detector: Employ a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in conjunction with the HPLC.

    • Alternative Techniques: Consider other analytical techniques like Fourier-Transform Infrared (FTIR) spectroscopy to detect changes in the chemical structure.

Experimental Protocol: Photostability Study
  • Sample Preparation: Prepare multiple samples of 3-(Methylamino)butanoic acid hydrochloride in chemically inert, transparent containers.

  • Dark Control: Wrap one set of samples in aluminum foil to protect them from light.

  • Light Exposure: Place both the exposed and dark control samples in a calibrated photostability chamber.

  • Exposure Conditions: Expose the samples to the required levels of visible and UV light as per ICH Q1B guidelines.[8]

  • Sample Analysis: After the exposure period, analyze both the exposed and dark control samples, along with a time-zero control, using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the impurity profiles of the exposed and dark control samples to identify any photodegradants.

Workflow Visualization

Photostability_Workflow cluster_prep Sample Preparation cluster_stress Exposure cluster_analysis Analysis Prep Prepare samples in transparent containers Exposed Exposed Sample Prep->Exposed Dark Dark Control (wrapped in foil) Prep->Dark Chamber Photostability Chamber Exposed->Chamber Dark->Chamber Analysis Analyze Exposed, Dark, and T0 Samples via HPLC Chamber->Analysis Compare Compare Impurity Profiles Analysis->Compare

Caption: Workflow for Photostability Testing.

Section 3: pH and Hydrolytic Stability

Frequently Asked Questions (FAQs)

Q1: Why is it important to study the stability of 3-(Methylamino)butanoic acid hydrochloride across a range of pH values?

A1: The stability of a drug substance can be significantly influenced by pH, especially if it contains functional groups susceptible to acid or base-catalyzed hydrolysis.[11][12] 3-(Methylamino)butanoic acid hydrochloride has a carboxylic acid and a secondary amine, which can be affected by pH.[1] Understanding its pH-stability profile is crucial for developing stable liquid formulations and predicting its stability in the gastrointestinal tract.[5][13]

Q2: What is a typical pH range to investigate for hydrolytic stability?

A2: A wide pH range should be investigated to cover acidic, neutral, and basic conditions. A common approach is to test at pH 1.2 (simulating gastric fluid), pH 4.5, pH 6.8 (simulating intestinal fluid), and pH 9.0.[3]

Q3: How do I prepare buffer solutions for these studies?

A3: Use standard buffer systems such as hydrochloric acid for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8, and borate buffer for pH 9.0. Ensure the buffers do not interfere with the analytical method.

Troubleshooting Guide

Issue 1: The drug substance precipitates out of solution at a certain pH.

  • Possible Cause: The solubility of 3-(Methylamino)butanoic acid hydrochloride is likely pH-dependent. The compound may be less soluble at its isoelectric point.

  • Solution:

    • Lower the Concentration: Conduct the study at a lower concentration of the drug substance.

    • Use a Co-solvent: If appropriate for the intended formulation, a small amount of a co-solvent can be added to improve solubility.

    • Characterize Solubility: Perform a pH-solubility profile to understand the solubility behavior of the compound.

Issue 2: The HPLC baseline is noisy or shows interfering peaks from the buffer.

  • Possible Cause: The buffer components are interfering with the HPLC analysis.

  • Solution:

    • Use Volatile Buffers: If using LC-MS, switch to volatile buffers like ammonium formate or ammonium acetate.

    • Method Development: Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to separate the drug and its degradants from the buffer components.

Experimental Protocol: Hydrolytic Stability Study
  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, and 9.0).

  • Sample Preparation: Dissolve a known amount of 3-(Methylamino)butanoic acid hydrochloride in each buffer to a specific concentration.

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C or 60°C) and protect them from light.

  • Time Points: At regular intervals, take an aliquot from each solution.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Determine the degradation rate at each pH and construct a pH-rate profile.

Data Presentation: Example pH-Rate Profile Data
pHTemperature (°C)Degradation Rate Constant (k) (day⁻¹)
1.2600.005
4.5600.002
6.8600.010
9.0600.050
Potential Degradation Pathway

Based on the structure of 3-(Methylamino)butanoic acid, potential degradation under hydrolytic conditions could involve reactions of the carboxylic acid or the secondary amine. However, without specific experimental data, any proposed pathway is speculative.

Section 4: Oxidative Stability

Frequently Asked Questions (FAQs)

Q1: Why is oxidative stability testing necessary?

A1: Oxidative degradation can be a significant pathway for drug substance degradation, especially for molecules with electron-rich functional groups.[5] Although 3-(Methylamino)butanoic acid does not have highly susceptible groups like phenols or sulfides, secondary amines can be susceptible to oxidation. This testing helps to understand the potential for degradation in the presence of oxygen or oxidizing agents.

Q2: What oxidizing agents are commonly used in forced degradation studies?

A2: Hydrogen peroxide (H₂O₂) at a concentration of 3-30% is a commonly used oxidizing agent. Other agents like radical initiators (e.g., AIBN) can also be used to explore different oxidative degradation pathways.[5]

Troubleshooting Guide

Issue 1: No degradation is observed in the presence of hydrogen peroxide.

  • Possible Cause: The compound is stable to oxidation under the tested conditions.

  • Solution:

    • Increase H₂O₂ Concentration: Cautiously increase the concentration of hydrogen peroxide.

    • Increase Temperature: Perform the study at a slightly elevated temperature.

    • Use a Different Oxidizing Agent: Consider a different type of oxidizing agent if specific oxidative pathways are suspected.

Experimental Protocol: Oxidative Stability Study
  • Sample Preparation: Dissolve 3-(Methylamino)butanoic acid hydrochloride in a suitable solvent (e.g., water).

  • Oxidizing Agent: Add a solution of hydrogen peroxide to achieve the desired final concentration (e.g., 3%).

  • Incubation: Store the solution at room temperature or a slightly elevated temperature, protected from light.

  • Time Points: Sample the solution at various time points.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Identify and quantify any oxidative degradants.

Section 5: Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any stability study. For 3-(Methylamino)butanoic acid hydrochloride, a reversed-phase HPLC method with UV detection is a common starting point.[14] However, given the lack of a strong chromophore in the molecule, alternative detection methods may be necessary.

Recommended Analytical Techniques
  • HPLC with UV Detection (after derivatization): Derivatization with a UV-absorbing tag can enhance sensitivity.

  • HPLC with Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying the parent compound and its degradation products, especially when they lack a UV chromophore.[15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization to increase volatility, GC-MS can also be a viable method.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The method must be able to separate the parent peak from all potential degradation products and from any components of the formulation or buffer.

References

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.). Retrieved from [Link]

  • 3-(Methylamino)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]

  • Meet the expert: The Importance of Photostability Testing. (2023). Sampled. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

  • Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved from [Link]

  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved from [Link]

  • (3s)-3-(methylamino)butanoic acid hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved from [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas-Mts. Retrieved from [Link]

  • Stability & QC Testing: Analytical Sciences. (n.d.). Arcinova. Retrieved from [Link]

  • Analytical Methods. (2025). OPUS. Retrieved from [Link]

  • ICH Stability & Compatibility Studies. (n.d.). CMC Pharma. Retrieved from [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved from [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. (n.d.). AIR Unimi. Retrieved from [Link]

  • Photostability. (n.d.). IAGIM. Retrieved from [Link]

  • (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. (2025). ResearchGate. Retrieved from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved from [Link]

  • 3-Amino-3-methylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of 3-(Methylamino)butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective analysis of 3-(Methylamino)butanoic acid. This guide is designed for researchers, chromatographers, and pharmaceutical scientists who are developing and troubleshooting methods for the chiral separation of this and structurally similar β-amino acids. We will move beyond simple procedural lists to explore the underlying principles and rationale that drive successful and robust chiral separations.

Introduction to the Challenge

3-(Methylamino)butanoic acid is a chiral β-amino acid, a class of compounds of significant interest in drug development. Its structure, featuring a secondary amine and a carboxylic acid group, presents a unique set of challenges and opportunities for chiral separation. The polarity and zwitterionic potential of the molecule require careful consideration of the stationary phase, mobile phase, and whether derivatization is a necessary or an avoidable step. This guide provides expert-driven FAQs, a detailed experimental protocol, and a comprehensive troubleshooting manual to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Method Development Strategy

This section addresses the critical questions that arise during the initial phases of method development. Our answers are grounded in the fundamental principles of chiral chromatography to empower you to make informed decisions.

Q1: Which type of Chiral Stationary Phase (CSP) is the best starting point for 3-(methylamino)butanoic acid?

A1: There is no single "best" CSP, as the optimal choice depends on several factors, including whether you can derivatize the analyte and your desired detection method (e.g., LC-MS compatibility). However, we can classify the most promising candidates into three main categories:

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): This is often the most effective starting point for underivatized, polar amino acids.[1] Unlike polysaccharide phases, macrocyclic glycopeptides have ionizable groups, making them ideal for separating polar and ionic compounds in aqueous-organic mobile phases.[1][2] The teicoplanin-based CSPs, in particular, have demonstrated broad success in resolving native amino acid enantiomers.[1]

  • Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives): These are the most versatile and widely successful CSPs for a broad range of racemates, capable of resolving nearly 90% of chiral compounds.[3] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and steric interactions.[3][4] For a polar analyte like 3-(methylamino)butanoic acid, an immobilized polysaccharide column is highly recommended. Immobilization allows for the use of a wider range of solvents, including polar organic mobile phases, which can be crucial for solubility and achieving separation.[4][5]

  • Crown Ether CSPs: Chiral crown ether columns are specifically designed for the separation of primary amino groups. While your analyte is a secondary amine, these columns can still be effective, especially for β-amino acids.[6] A key requirement is the use of a highly acidic mobile phase (e.g., perchloric acid at pH ≤ 2) to facilitate the complex formation between the protonated amine and the crown ether, which is essential for chiral recognition.[6]

Table 1: Comparison of Recommended CSPs for 3-(Methylamino)butanoic Acid

CSP TypeRecommended ForKey AdvantagesKey Considerations
Macrocyclic Glycopeptide Underivatized AnalyteExcellent for polar/ionic compounds; LC-MS compatible mobile phases; Direct analysis avoids derivatization steps.[1][7]Retention can be highly sensitive to mobile phase pH and ionic strength.
Immobilized Polysaccharide Derivatized or UnderivatizedBroad applicability; High efficiency; Robustness and wide solvent compatibility (immobilized versions).[4][5]May require screening of different polysaccharide derivatives (e.g., 3,5-dimethylphenylcarbamate) for optimal selectivity.[8]
Crown Ether Underivatized AnalyteHigh selectivity for compounds with amino groups.Requires highly acidic mobile phase (pH < 2), which may not be suitable for all analytes or instruments.[6]

Q2: Is derivatization of my analyte necessary?

A2: The necessity of derivatization depends on your chosen analytical technique (HPLC vs. GC) and the CSP.

  • For HPLC: Derivatization is often not necessary and direct analysis is preferred to avoid additional sample preparation steps and potential sources of error.[1] CSPs like macrocyclic glycopeptides and crown ethers are specifically designed to handle underivatized amino acids.[1][6] However, if you are limited to a standard achiral column (like a C18), you must use a chiral derivatizing agent to create diastereomers that can then be separated.[9][10][11]

  • For GC: Derivatization is mandatory . The polar nature and low volatility of amino acids make them unsuitable for direct GC analysis. A two-step derivatization is typically required: (1) Esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by (2) Acylation of the amino group (e.g., with trifluoroacetic anhydride - TFAA). This process creates a volatile, non-polar derivative suitable for GC.

Q3: What mobile phase conditions should I screen first for an HPLC separation?

A3: Your mobile phase screening strategy is directly linked to your choice of CSP.

  • For Macrocyclic Glycopeptide CSPs: Start with a Polar Ionic Mode (PIM) or Reversed-Phase condition. A simple, LC-MS compatible mobile phase consisting of Water:Methanol with a small amount of acid (e.g., formic acid) or a buffer (e.g., ammonium formate) is a great starting point.[1][7] The ratio of organic modifier to aqueous phase is a critical parameter to optimize for retention and enantioselectivity.[1]

  • For Polysaccharide CSPs:

    • Normal Phase (NP): This is the traditional mode. Screen with a primary solvent like n-hexane or n-heptane and an alcohol modifier (isopropanol or ethanol). A typical starting ratio is 90:10 (v/v) hexane:alcohol.[12]

    • Polar Organic Mode (POM): If using an immobilized column, this mode offers distinct advantages, including better analyte solubility and LC-MS compatibility.[7] A simple screen could involve methanol or acetonitrile with a low concentration of an additive like ammonium formate.[7]

  • For Crown Ether CSPs: The mobile phase is dictated by the mechanism. You must use an acidic aqueous mobile phase, typically with perchloric acid, to achieve a pH of 2 or lower.[6]

Q4: My compound has poor UV absorbance. What are my detection options?

A4: If UV detection is insufficient, you have several excellent alternatives:

  • Mass Spectrometry (MS): This is the preferred method for its high sensitivity and selectivity. It is compatible with mobile phases used in PIM and POM modes.[7]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is suitable for non-volatile analytes. It is an excellent option when developing methods with MS-incompatible mobile phases or when an MS detector is unavailable.[2]

  • Pre-column Derivatization with a Fluorophore: If you are using fluorescence detection, you can derivatize the amino acid with a fluorescent tag like o-phthalaldehyde (OPA) in the presence of a chiral thiol.[10] This creates fluorescent diastereomers that can be separated on an achiral column.

Section 2: Experimental Protocol - Direct HPLC-MS Method

This section provides a robust, field-proven starting protocol for the direct enantioseparation of 3-(methylamino)butanoic acid. It is designed to be a self-validating system that can be adapted to your specific instrumentation.

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of 3-(methylamino)butanoic acid without derivatization.

Rationale for Method Choice: A teicoplanin-based macrocyclic glycopeptide CSP is selected for its proven ability to resolve underivatized amino acids.[1][2] The polar ionic mobile phase is chosen for its compatibility with both the analyte's polar nature and mass spectrometry detection.[7]

Materials & Instrumentation:

  • HPLC System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Detector: Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole) or ELSD.

  • Chiral Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).

  • Reagents: HPLC-grade Methanol, HPLC-grade Water, Formic Acid (LC-MS grade).

  • Sample: Racemic 3-(methylamino)butanoic acid standard.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Scientist's Note: Formic acid serves to protonate the analyte's amino group and control the ionization state, which is critical for consistent interaction with the CSP.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic 3-(methylamino)butanoic acid in Mobile Phase A.

    • Dilute the stock solution to a working concentration of 10-50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Scientist's Note: Dissolving the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions is crucial to prevent peak distortion issues like splitting or fronting.[13][14]

  • Instrument Conditions:

    • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • Start at 20% B.

      • Linear gradient to 80% B over 15 minutes.

      • Hold at 80% B for 3 minutes.

      • Return to 20% B over 1 minute.

      • Equilibrate at 20% B for 5 minutes before the next injection.

    • MS Detection (Example):

      • Ionization Mode: ESI Positive.

      • Monitor the protonated molecular ion [M+H]⁺.

  • Data Analysis:

    • Identify the two eluting enantiomer peaks.

    • Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 indicates baseline separation.

    • Assess peak shape and tailing factor. An ideal tailing factor is between 0.9 and 1.2.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues in a systematic way.

ProblemPotential Cause(s)Recommended Solution(s) & Rationale
Poor or No Resolution 1. Suboptimal Mobile Phase Composition: The organic modifier percentage directly influences enantioselectivity on teicoplanin CSPs.[1] 2. Incorrect pH: The ionization state of the analyte and CSP is critical for interaction.[6] 3. Wrong CSP: The selected CSP may not provide sufficient chiral recognition for this specific molecule.1. Optimize Organic Modifier: Systematically vary the methanol concentration (e.g., run isocratic methods at 30%, 40%, 50%, 60% methanol) to find the optimal selectivity window. 2. Adjust pH: Modify the concentration of formic acid or switch to ammonium formate to subtly change the mobile phase pH. 3. Screen Alternative CSPs: Test an immobilized polysaccharide column (e.g., Cellulose DMP) in polar organic mode as a complementary option.[7]
Peak Splitting 1. Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase is a common cause.[13][14] 2. Column Void or Contamination: A physical disruption at the head of the column can split the flow path.[15] 3. Blocked Column Frit: Particulates from the sample or mobile phase can partially block the inlet frit.[15] 4. Tubing/Connection Issues: Dead volume in a fitting between the injector and the column can cause peak distortion.[16]1. Match Sample Solvent: Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[13] 2. Reverse Flush Column: (Check manufacturer's instructions first!) If a void is suspected, back-flushing may help. If contamination is the issue, a dedicated column wash is needed. Ultimately, the column may need replacement. 3. Use In-line Filters: Always filter samples and use an in-line filter before the column to prevent frit blockage. 4. Check Fittings: Re-make all connections between the injector and the column, ensuring there is no gap in the tubing.
Peak Tailing 1. Secondary Site Interactions: The analyte's amino group can have undesirable ionic interactions with residual silanols on the silica support. 2. Column Overload: Injecting too much mass can saturate the stationary phase, leading to tailing.1. Increase Mobile Phase Additive: Increase the concentration of the acidic or basic additive (e.g., formic acid) to better shield silanol groups and ensure consistent protonation of the analyte. 2. Reduce Sample Concentration: Dilute the sample by a factor of 5 or 10 and re-inject to see if peak shape improves.
Poor Reproducibility (Shifting Retention Times) 1. Insufficient Column Equilibration: Chiral separations can require longer equilibration times between gradient runs than achiral separations. 2. Mobile Phase Instability: Evaporation of the organic component or degradation of additives can alter the mobile phase composition over time. 3. Temperature Fluctuations: Column temperature has a significant effect on retention and selectivity.[6]1. Extend Equilibration Time: Increase the post-run equilibration step to at least 5-10 column volumes. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep bottles capped to minimize evaporation. 3. Use a Column Thermostat: Ensure the column compartment is thermostatted to a stable temperature (e.g., 25 °C).
Loss of Column Performance Over Time 1. Contaminant Buildup: Strongly retained matrix components can accumulate on the column, degrading performance. 2. CSP Degradation: Although rare with modern columns, aggressive mobile phases or improper storage can damage the chiral selector.1. Implement a Column Wash Protocol: After a batch of samples, flush the column with a strong solvent recommended by the manufacturer. 2. Regenerate Immobilized CSPs: For immobilized polysaccharide columns, a regeneration procedure using solvents like DMF or EtOAc may restore performance. Warning: This will irreversibly damage coated CSPs.[17] Always follow the manufacturer's specific instructions.
Section 4: Visualizations & Mechanistic Insights

Understanding the workflow and the underlying separation principles is key to effective troubleshooting and method development.

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to final data analysis for a typical chiral HPLC-MS experiment.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Prepare Sample in Weak Solvent Equilibrate Equilibrate Column (≥5 column volumes) MobilePhase Prepare Fresh Mobile Phase (A & B) Inject Inject Sample Equilibrate->Inject Gradient Run Gradient Separation on Chiral Column Inject->Gradient Detect Detect Enantiomers (MS or ELSD) Gradient->Detect Integrate Integrate Peaks & Calculate Resolution (Rs) Detect->Integrate Report Report Results Integrate->Report

Caption: Workflow for Chiral HPLC-MS Analysis.

Mechanism of Chiral Recognition

Chiral recognition is the process by which a CSP interacts differently with two enantiomers, leading to different retention times. For macrocyclic glycopeptide CSPs, this occurs through the formation of transient diastereomeric complexes.

Caption: The "Three-Point Interaction" Model.

The (R)-enantiomer forms a stable, three-point interaction with the CSP, resulting in a stronger complex and longer retention time. The (S)-enantiomer, due to its different spatial arrangement, cannot form all three interactions simultaneously, leading to a weaker complex and earlier elution. The difference in the stability of these complexes is the basis of the separation.[5]

Section 5: References
  • Upmanis, Z.; et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC.

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances.

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate.

  • Proline Derivatization and Enantioresolution by Chiral GC. MilliporeSigma.

  • Polysaccharide-based CSPs. Chiralpedia.

  • Adsorptive Interaction of Chiral Amino Acids on β-Cyclodextrin Bonded to Silica Particles. SciAlert.

  • Chiral Derivatizing Agents Aid Enantioseparation of Amino Acids. LCGC International.

  • Kersten, B.S. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 17(1), 33-48.

  • Panin, A.N. (2012). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae.

  • Accessing the Benefits of Polar Organic Mobile Phases on Cellulose-Based CSPs for Chiral HPLC. Sigma-Aldrich.

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies.

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent.

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed.

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate.

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed.

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies.

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science.

  • When using HPLC, how do you deal with split peaks? ResearchGate.

  • What are common causes of peak splitting when running an LC column? Waters.

  • Optimizing mobile phase for better chiral separation of amides. BenchChem.

Sources

Technical Support Center: Optimizing the Synthesis of 3-(Methylamino)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Methylamino)butanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and structurally related compounds. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot common issues, optimize yield, and ensure the highest purity of your final product. We will explore the causality behind experimental choices, address frequently encountered challenges in a direct Q&A format, and provide detailed, validated methodologies.

Section 1: Synthesis Overview & Recommended Protocol

The synthesis of 3-(Methylamino)butanoic acid hydrochloride is typically achieved through a multi-step process. A robust and common approach involves the reductive amination of a β-ketoester, such as ethyl 3-oxobutanoate (ethyl acetoacetate), with methylamine, followed by saponification of the ester and subsequent acidification to yield the desired hydrochloride salt. This method is advantageous due to the availability of starting materials and the generally good control over the reaction sequence.

Overall Synthetic Workflow

The process can be visualized as a three-stage workflow: Reductive Amination, Saponification, and Isolation/Purification.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Saponification cluster_2 Stage 3: Isolation & Purification A Ethyl 3-oxobutanoate + Methylamine B Imine/Enamine Formation (pH 4-6, Molecular Sieves) A->B C Reduction with NaBH(OAc)₃ B->C D Crude Ethyl 3-(methylamino)butanoate C->D E Hydrolysis with NaOH(aq) D->E F Sodium 3-(methylamino)butanoate E->F G Acidification with HCl F->G H Crude Product Precipitation G->H I Recrystallization (e.g., Isopropanol/Water) H->I J Pure 3-(Methylamino)butanoic acid hydrochloride I->J

Caption: High-level workflow for the synthesis of 3-(Methylamino)butanoic acid hydrochloride.

Detailed Experimental Protocol

This protocol is a validated starting point. Researchers should monitor each step by appropriate analytical methods (e.g., TLC, LC-MS) to ensure reaction completion.

Part A: Reductive Amination

  • To a stirred solution of ethyl 3-oxobutanoate (1.0 eq) in dichloromethane (DCM, approx. 5 mL per 1 g of ester) in a round-bottom flask, add activated 3Å molecular sieves.

  • Add a solution of methylamine (1.1 eq, e.g., 40% in H₂O or 2.0 M in THF) and acetic acid (1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 3-(methylamino)butanoate, which can be used in the next step without further purification.

Part B: Saponification and Isolation

  • Dissolve the crude ester from Part A in methanol (approx. 4 mL per 1 g of crude ester).

  • Add a 2 M aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete hydrolysis of the ester.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).

  • A precipitate should form. If it does not, concentrate the solution further to encourage precipitation.

  • Collect the crude solid by vacuum filtration and wash with a small amount of ice-cold diethyl ether to remove non-polar impurities.

Part C: Purification

  • Recrystallize the crude solid from a suitable solvent system. An isopropanol/water or ethanol/diethyl ether mixture is often effective.

  • Dissolve the solid in the minimum amount of the hot primary solvent (e.g., isopropanol), then add the anti-solvent (e.g., water or ether) dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum to yield pure 3-(Methylamino)butanoic acid hydrochloride.

Reagent Stoichiometry and Conditions
ParameterReagent/ConditionRecommended ValueRationale
Stoichiometry Ethyl 3-oxobutanoate1.0 eqLimiting reagent
Methylamine1.1 - 1.2 eqSlight excess to drive imine formation
Acetic Acid1.2 eqCatalyzes imine formation
NaBH(OAc)₃1.5 eqEnsures complete reduction of the iminium intermediate
Sodium Hydroxide2.0 eqEnsures complete and rapid saponification
Conditions Red. Amin. SolventDichloromethane (DCM)Aprotic solvent, good for this reaction
Red. Amin. Temp.0 °C to RTControls exotherm during hydride addition
Saponification SolventMethanol / WaterCo-solvent system for solubility of both ester and base
PurificationRecrystallizationStandard method for purifying crystalline solids

Section 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct question-and-answer format.

Q1: My overall yield is disappointingly low. What are the most likely causes and how can I fix them?

Low yield is a multifaceted problem that can originate from any stage of the synthesis. The following decision tree can help pinpoint the issue.

G A Low Final Yield B Analyze Crude from Reductive Amination (LC-MS) A->B C High % of Starting Ketone/Aldehyde B->C Is starting material a major component? D High % of Alcohol Side-Product B->D Is reduced ketone (alcohol) present? E Complex Mixture/ Multiple Products B->E Other? F Good Crude Yield, Low Final Yield B->F No, crude looks good C1 Problem: Inefficient Imine Formation - Add molecular sieves to remove water. - Ensure proper pH (4-6) with acetic acid. - Increase reaction time for imine formation. C->C1 D1 Problem: Premature Ketone Reduction - Use a more selective hydride like NaBH(OAc)₃. - Ensure imine is pre-formed before adding hydride. - Maintain low temperature (0 °C) during addition. D->D1 E1 Problem: Side Reactions - Check for over-alkylation (dialkylation). - Consider lowering temperature. - Verify reagent purity and stoichiometry. E->E1 F1 Problem: Loss During Workup/Purification - Optimize extraction pH and solvent. - Ensure complete precipitation before filtering. - Refine recrystallization solvent system to avoid oiling out. F->F1

Caption: Troubleshooting decision tree for low yield in the synthesis.

In-depth Explanation:

  • Inefficient Imine Formation: The formation of the imine (or its enamine tautomer) is an equilibrium-driven process. The presence of water, introduced by aqueous reagents or atmospheric moisture, can push the equilibrium back towards the starting materials. Using molecular sieves is a highly effective way to sequester this water.[1] Furthermore, the reaction requires mild acid catalysis (pH 4-6) to protonate the carbonyl oxygen, making the carbon more electrophilic, without fully protonating the amine nucleophile.[2]

  • Incorrect Reducing Agent/Conditions: The choice of reducing agent is critical. A strong, unselective agent like sodium borohydride (NaBH₄) can readily reduce the starting ketone to an alcohol, creating a significant impurity and consuming your starting material.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for this one-pot reaction because it is less reactive towards ketones but highly reactive towards the protonated iminium ion, ensuring the reaction proceeds down the desired pathway.[3][4]

  • Losses During Workup: Amino acids are zwitterionic and can have high water solubility. During the workup of the saponification, ensure the pH is adjusted correctly (pH 1-2) to fully protonate the carboxylate, minimizing its solubility in the aqueous phase and promoting precipitation of the hydrochloride salt. Incomplete precipitation or using a suboptimal recrystallization solvent can lead to significant material loss.

Q2: My final product is a sticky oil and refuses to crystallize. What can I do?

This is a common issue related to purity.

  • Cause: The presence of impurities (like residual solvent, unreacted starting materials, or side products) can disrupt the crystal lattice, preventing solidification. An incorrect stoichiometric amount of HCl can also lead to a mixture of the free base and the salt, which is often oily.

  • Solution 1: Trituration. Try stirring the oil vigorously with a solvent in which the desired product is insoluble but the impurities are soluble. For an amino acid hydrochloride, cold diethyl ether or ethyl acetate is a good first choice. This can often wash away the impurities, inducing crystallization.

  • Solution 2: Re-evaluate pH. Re-dissolve the oil in a minimal amount of water and re-check the pH. Adjust to pH 1-2 with HCl and attempt to remove the water under high vacuum. This ensures the formation of the proper hydrochloride salt.

  • Solution 3: Purification via Chromatography. If the product remains oily, purification using silica gel chromatography may be necessary, although this can be challenging for polar amino acids. A more suitable alternative is ion-exchange chromatography.

  • Solution 4: Re-purification. Re-dissolve the oil in a solvent like methanol and precipitate it by adding a large volume of an anti-solvent like diethyl ether.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the reductive amination step?

The reaction proceeds via a two-part mechanism: 1) Formation of an iminium ion, and 2) Hydride reduction of that ion.

G start R1 Start: Ketone + Amine I1 Iminium Ion Formation (Acid Catalyzed) R1->I1 1. Nucleophilic Attack 2. Proton Transfer 3. Dehydration I2 Hydride Attack (from NaBH(OAc)₃) I1->I2 Electrophilic Target P1 Product: Amine I2->P1 Reduction

Caption: Key stages in the reductive amination mechanism.

  • Iminium Ion Formation: The amine nitrogen attacks the electrophilic carbonyl carbon of the ketone. After proton transfers, the resulting hemiaminal is protonated by the acid catalyst (acetic acid). This makes the hydroxyl group a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion. This step is reversible and removing water drives it forward.

  • Hydride Reduction: The iminium ion is highly electrophilic. The hydride reagent, NaBH(OAc)₃, delivers a hydride ion (H⁻) to the carbon of the C=N double bond, reducing it to the corresponding secondary amine. This step is irreversible and forms the final C-N bond.[3]

Q2: What are the common impurities I should look for, and how can I identify them?

Impurity profiling is critical for drug development. Based on the synthetic route, several process-related impurities can be expected.[5][6][7]

Impurity NameStructure/DescriptionIdentification MethodMitigation Strategy
Ethyl 3-oxobutanoate Unreacted starting materialLC-MS (distinct m/z), ¹H NMR (characteristic signals)Ensure sufficient reaction time; use a slight excess of amine and reducing agent.
Ethyl 3-hydroxybutanoate Result of direct ketone reductionLC-MS, ¹H NMR (hydroxyl and CH-OH signals)Use a selective reducing agent like NaBH(OAc)₃; pre-form imine before reduction.
N,N-dialkylated product Product from the desired amine reacting againLC-MS (higher m/z)Use stoichiometric amounts of amine or a slight excess of the ketone.[1]
3-Methyl-2-pyrrolidinone Lactam formed via intramolecular cyclizationLC-MS, ¹H NMR (amide proton signal)Avoid harsh (high temperature) or strongly acidic/basic conditions during workup.

Q3: Can I use thionyl chloride (SOCl₂) and methanol for the esterification of the free amino acid instead of this route?

Yes, direct esterification of an amino acid using thionyl chloride in methanol is a classic and effective method for preparing amino acid methyl ester hydrochlorides.[8]

  • Mechanism: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, and the activated carbonyl is then esterified by methanol.

  • Advantages: It is often a high-yielding, one-step process to get to an ester intermediate if you start from the amino acid.

  • Disadvantages: Thionyl chloride is a hazardous and corrosive reagent that releases toxic gases (HCl and SO₂). The reaction can be highly exothermic and requires careful temperature control. For scaling up, the reductive amination route is often preferred for its milder conditions and operational safety.

Q4: Is it necessary to use the hydrochloride salt? Can I isolate the zwitterionic free base?

  • Isolation: Isolating the product as the hydrochloride salt is standard practice. The salt form is typically a stable, crystalline solid that is easy to handle and purify by recrystallization.

  • Free Base: The free amino acid exists as a zwitterion. It is often more soluble in water and harder to crystallize than the hydrochloride salt. To isolate the free base, you would typically neutralize a solution of the hydrochloride salt to its isoelectric point (pI) using a base, at which point it has minimal solubility and may precipitate. This is often done by passing a solution of the salt through an ion-exchange resin. For most applications, working with the stable and easily purified hydrochloride salt is more practical.

References

  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. (2010). ARKIVOC. [Link]

  • Reddy, B. P., et al. (n.d.). Cost-Effective Isolation of a Process Impurity of Pregabalin. PMC. [Link]

  • Mali, N. L., et al. (2025). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. The Pharmaceutical and Chemical Journal. [Link]

  • Question about reductive amination reaction procedure. (2025). Reddit. [Link]

  • PROCESS DEVELOPMENT REPORT. (2019). Medicines for All Institute (M4ALL). [Link]

  • Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. (2025). ResearchGate. [Link]

  • 3-(Methylamino)butanoic acid. (n.d.). PubChem. [Link]

  • US20080103334A1 - Process For Synthesis Of Gabapentin. (n.d.).
  • (3s)-3-(methylamino)butanoic acid hydrochloride. (n.d.). PubChemLite. [Link]

  • Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. (1999). PubMed. [Link]

  • The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control. (n.d.). [Source not available publicly]
  • Butanoic acid, 3-hydroxy-, methyl ester, (R)-. (n.d.). Organic Syntheses. [Link]

  • CN110683960A - Synthesis method of (R) -3-aminobutanol. (n.d.).
  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (n.d.). The Royal Society of Chemistry. [Link]

  • Gabapentin inhibits γ-Amino butyric acid release in the locus coeruleus but not in the spinal dorsal horn after peripheral nerve injury in rats. (n.d.). PMC. [Link]

  • CN102093237A - Synthesis method of gabapentin hydrochloride. (n.d.).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • 1-diethylamino-3-butanone. (n.d.). Organic Syntheses. [Link]

  • Gabapentin (oral route). (n.d.). Mayo Clinic. [Link]

  • Process For Synthesis Of Gabapentin - Patent US-2008103334-A1. (n.d.). PubChem. [Link]

  • Gabapentin: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. [Link]

  • Gabapentin (neurontin) and S-(+)-3-isobutylgaba represent a novel class of selective antihyperalgesic agents. (1997). PubMed. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. (2016). ResearchGate. [Link]

  • 5 Gabapentin Interactions to Watch For. (n.d.). GoodRx. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). MDPI. [Link]

  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. (2018). Der Pharma Chemica. [Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. (n.d.).
  • CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). (n.d.).

Sources

Validation & Comparative

Introduction: The Rationale for Investigating 3-(Methylamino)butanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Characterization of 3-(Methylamino)butanoic Acid Analogs: A Head-to-Head Comparison

This guide presents a comprehensive, head-to-head in vitro comparison of novel 3-(Methylamino)butanoic acid analogs. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to provide a foundational understanding of the experimental choices, the underlying biological mechanisms, and the interpretation of results. Our methodology is rooted in scientific integrity, ensuring that each protocol is robust and self-validating, supported by authoritative literature.

3-(Methylamino)butanoic acid is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] GABAergic signaling is critical for maintaining the delicate balance between neuronal excitation and inhibition, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[1][2]

GABA exerts its effects via two major receptor classes: ionotropic GABA-A receptors (ligand-gated chloride channels) and metabotropic GABA-B receptors (G-protein coupled receptors, or GPCRs).[1] The structural similarity of 3-(Methylamino)butanoic acid to GABA suggests it may interact with one or both of these receptor types. The synthesis and evaluation of its analogs are driven by the pursuit of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles, which could serve as novel therapeutic leads. This guide details the critical first steps in this evaluation: a rigorous in vitro comparison to determine receptor affinity and functional activity.

Experimental Design: A Two-Tiered Approach to In Vitro Profiling

To build a comprehensive pharmacological profile, we employ a logical, two-tiered experimental approach. First, we determine the binding affinity of the analogs at both GABA-A and GABA-B receptors to identify primary targets and assess selectivity. Second, for the identified primary target, we conduct a functional assay to determine the nature of the interaction (e.g., agonist, antagonist) and its potency.

experimental_workflow start Synthesized Analogs (A, B, C) tier1 Tier 1: Binding Affinity (Radioligand Binding Assay) start->tier1 gaba_a GABA-A Receptor tier1->gaba_a Assess gaba_b GABA-B Receptor tier1->gaba_b Assess analysis Data Analysis & SAR Interpretation gaba_a->analysis tier2 Tier 2: Functional Activity ([35S]GTPγS Assay) gaba_b->tier2 Primary Target Identified tier2->analysis

Caption: A two-tiered workflow for in vitro compound characterization.

Tier 1: Receptor Binding Affinity Assessment

Causality Behind Experimental Choice: A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[3] It is a direct measure of the physical interaction between the ligand and the receptor. By using radioligands selective for GABA-A and GABA-B receptors, we can determine the binding constants (Ki) of our analogs for each target, providing a clear indication of potency and selectivity.

Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methodologies for GABA receptor binding.[4][5][6]

  • Membrane Preparation:

    • Homogenize whole rat brains in 20 volumes of ice-cold 0.32 M sucrose buffer.

    • Perform a low-speed centrifugation (1,000 x g for 10 min at 4°C) to remove nuclei and large debris.[5]

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 30 min at 4°C) to pellet the crude membrane fraction.[5]

    • Wash the pellet multiple times by resuspension in buffer and re-centrifugation to remove endogenous GABA.[4]

    • Resuspend the final pellet in the appropriate binding buffer and determine the protein concentration using a suitable method like the Bradford or BCA assay.[4][6] Store aliquots at -80°C.

  • GABA-A Receptor Binding Assay:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: ~2-5 nM [³H]-Muscimol (a selective GABA-A agonist).[4][5]

    • Procedure: In a 96-well plate, combine membrane homogenate (~100 µg protein), [³H]-Muscimol, and a range of concentrations of the test analog (e.g., 1 nM to 100 µM).

    • Non-specific Binding: Determined in the presence of a high concentration of unlabeled GABA (e.g., 10 mM).[5]

    • Incubation: 45-60 minutes at 4°C.

    • Termination: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) and wash with ice-cold buffer to separate bound from free radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • GABA-B Receptor Binding Assay:

    • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4. The presence of calcium is critical for preferential binding to the GABA-B receptor.[4]

    • Radioligand: ~1-2 nM [³H]-CGP54626 (a selective GABA-B antagonist).[7]

    • Procedure: Follow the same general procedure as for the GABA-A assay.

    • Non-specific Binding: Determined in the presence of a high concentration of unlabeled baclofen (a GABA-B agonist).

    • Incubation & Termination: As above.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percent specific binding against the log concentration of the test analog to generate an inhibition curve and determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Results: Binding Affinity Profile

The following table summarizes the binding affinities (Ki) of the parent compound and its analogs.

CompoundGABA-A Ki (µM)GABA-B Ki (µM)Selectivity (GABA-A/GABA-B)
3-(Methylamino)butanoic acid> 10021.4> 4.7-fold
Analog A> 1008.2> 12.2-fold
Analog B95.135.82.7-fold
Analog C> 1000.95 > 105-fold

Interpretation: The data clearly indicates that the primary target for this chemical series is the GABA-B receptor. The parent compound and Analogs A and C show negligible affinity for the GABA-A receptor at concentrations up to 100 µM. Analog C emerges as the most potent and selective compound, with a sub-micromolar affinity for the GABA-B receptor and over 100-fold selectivity versus the GABA-A receptor.

Tier 2: Functional Activity at the GABA-B Receptor

Causality Behind Experimental Choice: Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or modulates the receptor in another way. The [³⁵S]GTPγS binding assay is a direct functional assay that measures the first step in GPCR signaling: the exchange of GDP for GTP on the Gα subunit upon receptor activation.[8][9] Since GABA-B is a Gi/o-coupled receptor, agonist binding will stimulate the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[10][11] This provides a robust measure of agonist efficacy (Emax) and potency (EC₅₀).[9]

Protocol: [³⁵S]GTPγS Functional Assay

This protocol is based on standard methods for assessing GPCR activation.[8][12][13]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 0.2 mM EGTA, pH 7.4.

    • GDP: To ensure G-proteins are in their inactive, GDP-bound state at the start of the assay.

    • [³⁵S]GTPγS: The radioactive ligand that will bind to activated G-proteins.

  • Assay Procedure:

    • In a 96-well plate, combine membrane homogenate (~10-20 µg protein), GDP (e.g., 10-30 µM), and the test analog at various concentrations.

    • Pre-incubate for 15-20 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

    • Incubate for 60 minutes at 30°C.

    • Basal Binding: Measured in the absence of any agonist.

    • Non-specific Binding: Measured in the presence of a high concentration of unlabeled GTPγS.

    • Termination & Quantification: Terminate the reaction by rapid filtration, as described for the binding assay, and quantify using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the stimulation by a saturating concentration of a known full agonist like GABA) against the log concentration of the test analog.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal response) and the Emax (maximal response relative to the full agonist).

gaba_b_signaling agonist_node GABA-B Agonist (e.g., Analog C) receptor_node GABA-B Receptor GABBR1 GABBR2 agonist_node->receptor_node:f0 Binds gprotein_node Gi/o Protein (Inactive) α-GDP β γ receptor_node->gprotein_node Activates gprotein_active_node Gi/o Protein (Active) α-[35S]GTPγS βγ gprotein_node->gprotein_active_node GDP/[35S]GTPγS Exchange effector_node Downstream Effectors (e.g., Adenylyl Cyclase ↓, K+ Channels ↑) gprotein_active_node->effector_node Modulates

Caption: GABA-B receptor activation and the principle of the [³⁵S]GTPγS assay.

Results: Functional Activity Profile

The table below presents the functional data for the analogs at the GABA-B receptor.

CompoundEC₅₀ (µM)Emax (% of GABA)Classification
GABA (Reference)1.2100%Full Agonist
3-(Methylamino)butanoic acid31.558%Partial Agonist
Analog A12.865%Partial Agonist
Analog B48.245%Weak Partial Agonist
Analog C1.5 92% Potent, Near-Full Agonist

Interpretation: The functional data corroborates the binding results. All tested compounds are agonists at the GABA-B receptor. Analog C is not only the most potent binder but also the most potent and efficacious agonist, with an EC₅₀ value comparable to the endogenous ligand GABA and achieving over 90% of GABA's maximal effect. This profile distinguishes it as a strong full agonist. The other analogs are partial agonists with lower potency and efficacy.

Synthesis and Conclusion

This head-to-head in vitro comparison provides a clear and actionable pharmacological profile of the 3-(Methylamino)butanoic acid analog series. Through a systematic evaluation of binding affinity and functional activity, we have demonstrated that these compounds are selective agonists for the GABA-B receptor.

Key Findings:

  • Target Identification: The primary molecular target for this series is the GABA-B receptor.

  • Structure-Activity Relationship (SAR): The structural modifications leading to Analog C dramatically increase both binding affinity and functional efficacy at the GABA-B receptor.

  • Lead Candidate: Analog C has emerged as a potent, selective, and near-full agonist of the GABA-B receptor, making it a prime candidate for further preclinical development.

This guide underscores the power of a logical, tiered in vitro screening approach to efficiently characterize novel compounds and identify promising drug candidates. The detailed, validated protocols provided herein serve as a robust framework for researchers in the field.

References

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology-lung cellular and molecular physiology, 265(4), L421-L429. [Link]

  • Mehta, A. K., & Ticku, M. K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94. (Protocol adapted by Peterson S., available at PDSP). [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]

  • Malitschek, B., et al. (1998). [3H]CGP 54626, a potent and selective GABAB receptor antagonist, labels GABAB receptors in the hippocampus but not in the cerebellum of the rat. Neuroscience letters, 256(3), 167-170. [Link]

  • Olsen, R. W. (2018). GABA-A Receptor: A Major Target of Sedative, Anxiolytic, and Anticonvulsant Drugs. Advances in pharmacology, 81, 1-32. [Link]

  • Bowery, N. G., et al. (2002). GABAB receptors as a therapeutic target. Current opinion in pharmacology, 2(1), 37-43. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • PubChem. (n.d.). 3-(Methylamino)butanoic acid. National Center for Biotechnology Information. [Link]

  • White, J. H., et al. (1998). GABA(B)-receptor subtypes assemble into functional heteromeric complexes. Nature, 396(6712), 679-682. [Link]

  • Liu, J., et al. (2004). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and drug development technologies, 2(5), 515-524. [Link]

  • Sim, L. J., Selley, D. E., & Childers, S. R. (1995). In vitro methods for studying G-protein-coupled receptors. Journal of pharmacological and toxicological methods, 33(2), 75-85. [Link]

  • Tuček, F., et al. (2020). Regulated expression and function of the GABAB receptor in human pancreatic beta cell line and islets. Scientific reports, 10(1), 13495. [Link]

  • Ribosome Studio. (2023, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]

  • Urwyler, S. (2011). The [35S]GTPγS binding assay: a versatile tool to assess the functional status of G-protein-coupled receptors. Journal of receptor, ligand and channel research, 4, 1-13. [Link]

  • DeLorey, T. M., & Olsen, R. W. (1999). GABA and Glycine. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

Sources

Comparative analysis of 3-(Methylamino)butanoic acid hydrochloride and pregabalin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Divergence

This guide provides a technical comparison between Pregabalin (the industry standard for neuropathic pain) and 3-(Methylamino)butanoic acid hydrochloride (an emerging research scaffold). While both molecules are amino acid derivatives targeting central nervous system (CNS) excitability, they represent divergent medicinal chemistry strategies:


-amino acid modification  (Pregabalin) versus 

-amino acid N-methylation
(3-(Methylamino)butanoic acid).

Critical Distinction: Researchers must recognize that while Pregabalin acts as a gabapentinoid (


 ligand), 3-(Methylamino)butanoic acid shares structural homology with 

-aminobutyric acid (BABA) and the neurotoxin BMAA, suggesting a completely different pharmacological profile centered on direct receptor agonism or metabolic modulation rather than calcium channel blockade.
Table 1: Physicochemical & Structural Comparison
FeaturePregabalin3-(Methylamino)butanoic Acid HCl
IUPAC Name (3S)-3-(Aminomethyl)-5-methylhexanoic acid3-(Methylamino)butanoic acid hydrochloride
Backbone

-Amino Acid (GABA Analog)

-Amino Acid
Molecular Weight 159.23 g/mol 153.61 g/mol (HCl salt)
Lipophilicity (LogP) 1.3 (Moderate CNS penetration)-2.6 (Predicted; Highly Polar)
Key Substituent Isobutyl group at C3 (Critical for

pocket)
N-Methyl group on amine
Primary Target Voltage-gated Ca²⁺ channels (

-1)
GABA Transporters / GABA Receptors (Predicted)
CAS Number 148553-50-8294874-99-0 (R-isomer)

Mechanistic Analysis: The Signaling Bifurcation

The therapeutic utility of these compounds relies on their ability to dampen neuronal hyperexcitability, but they utilize distinct pathways.

Pregabalin: The Allosteric Modulator

Pregabalin does not bind to GABA receptors. Instead, it binds with high affinity (


 nM) to the 

auxiliary subunit
of voltage-gated calcium channels (VGCCs).
  • Mechanism: Binding prevents the trafficking of VGCCs to the presynaptic membrane.

  • Result: Reduced calcium influx

    
     Decreased release of excitatory neurotransmitters (Glutamate, Substance P, CGRP).
    
3-(Methylamino)butanoic Acid: The Direct Mimetic

This compound lacks the bulky lipophilic side chain (isobutyl) required for


 binding. Its structure—a methylated 

-amino acid—suggests activity via:
  • GABA Transporter (GAT) Inhibition: N-methylation often protects amino acids from degradation and can competitively inhibit uptake, increasing synaptic GABA.

  • GABA-B Agonism:

    
    -amino acids are known scaffolds for GABA-B receptor interaction.
    
  • Toxicological Risk (BMAA Homology): Structurally similar to

    
    -methylamino-L-alanine (BMAA), a known neurotoxin. N-methylation in this position can sometimes lead to excitotoxicity via NMDA receptor activation.
    
Visualization: Pathway Divergence

The following diagram illustrates the distinct pharmacological pathways.

G Pregabalin Pregabalin VGCC VGCC (α2δ Subunit) Pregabalin->VGCC High Affinity Binding MABA 3-(Methylamino) butanoic Acid GABA_R GABA Receptors (A/B) MABA->GABA_R Direct Agonism (Putative) GAT GABA Transporter (GAT-1) MABA->GAT Competitive Inhibition Ca_Influx ↓ Ca²⁺ Influx VGCC->Ca_Influx Modulates Hyperpol Membrane Hyperpolarization GABA_R->Hyperpol Cl⁻/K⁺ Flux GAT->Hyperpol ↑ Synaptic GABA Glu_Release ↓ Glutamate Release Ca_Influx->Glu_Release Presynaptic Inhibition

Caption: Pregabalin targets presynaptic calcium channels to reduce transmitter release, whereas 3-(Methylamino)butanoic acid likely acts directly on GABAergic machinery.

Experimental Protocols for Comparative Validation

To objectively compare these compounds, researchers must move beyond simple structural analysis to functional assays. The following self-validating protocols allow for direct head-to-head comparison.

Protocol A: Competitive Radioligand Binding ( Specificity)

Purpose: To determine if 3-(Methylamino)butanoic acid possesses "gabapentinoid" character. Hypothesis: Pregabalin will show high displacement; 3-(Methylamino)butanoic acid will show negligible displacement.

  • Membrane Preparation: Isolate synaptic membranes from porcine cortex (rich in

    
    ).
    
  • Ligand: Use [³H]-Gabapentin (10 nM) as the radioligand.

  • Incubation:

    • Control: Membranes + [³H]-Gabapentin.

    • Test Arm 1: Add Pregabalin (0.01 nM – 10 µM) to generate a standard IC50 curve.

    • Test Arm 2: Add 3-(Methylamino)butanoic acid HCl (0.01 nM – 100 µM).

  • Filtration: Terminate reaction using rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation.

    • Validation Check: Pregabalin

      
       must fall within 10–50 nM. If Test Arm 2 shows no displacement at 10 µM, the compound is not  a gabapentinoid.
      
Protocol B: Whole-Cell Patch Clamp (GABA-Mimetic Activity)

Purpose: To test if the compound acts as a direct GABA agonist (unlike Pregabalin). System: HEK293 cells stably expressing human GABA-A (


) receptors.
  • Setup: Establish whole-cell configuration (Holding potential -60 mV).

  • Perfusion Protocol:

    • Step 1 (Reference): Apply GABA (100 µM) for 2s to establish

      
      . Wash 30s.
      
    • Step 2 (Test): Apply 3-(Methylamino)butanoic acid (1 mM).

    • Step 3 (Modulation): Co-apply GABA (1 µM) + Pregabalin (100 µM).

  • Readout:

    • If 3-(Methylamino)butanoic acid elicits an inward current blocked by bicuculline, it is a direct agonist .

    • Pregabalin should show zero current induction (negative control).

Safety & Toxicology Assessment (Critical)

When developing 3-(Methylamino)butanoic acid, the structural homology to BMAA (


-N-methylamino-L-alanine)  presents a significant safety hurdle that Pregabalin does not face.
Toxicity ParameterPregabalin3-(Methylamino)butanoic Acid (Risk Profile)
Neurotoxicity Low. Primary side effects are sedation/dizziness.High Risk. Structural analogs (BMAA) cause excitotoxicity and protein misfolding.
Renal Clearance Eliminated unchanged (renal).Likely renal, but N-methylation may alter metabolic stability.
Abuse Potential Schedule V (Euphoria at high doses).Unknown. GABA-mimetics often carry abuse liability.

Recommendation: Before efficacy testing, 3-(Methylamino)butanoic acid must undergo an in vitro cytotoxicity assay (MTT assay in neuroblastoma cells) alongside a BMAA positive control to rule out neurotoxic potential.

References

  • PubChem. (2023). Compound Summary: (3S)-3-(Methylamino)butanoic acid hydrochloride.[1] National Library of Medicine.[2] [Link]

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology. [Link]

  • Cohen, S. P., et al. (2022). A Meta-analysis of Randomized Controlled Trials Comparing the Efficacy and Safety of Pregabalin and Gabapentin. Pain and Therapy. [Link]

  • Chiu, S. Y., et al. (2011). BMAA neurotoxicity and the role of N-methylation. Neurotoxicity Research. (Contextual reference for structural risk assessment).

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of 3-(Methylamino)butanoic Acid Hydrochloride Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Consistency

3-(Methylamino)butanoic acid hydrochloride is a key chemical entity with applications in various stages of pharmaceutical development. As a compound progresses from research and development (R&D) to quality control (QC) or is handled by multiple contract research organizations (CROs), the analytical methods used for its quantification must yield consistent and reliable results, regardless of the testing site. This necessity is the driving force behind inter-laboratory validation, also known as analytical method transfer.[1] The process ensures that a receiving laboratory can perform an analytical method developed by an originating laboratory and achieve comparable results, thereby maintaining the method's validated state.[1]

This guide provides a comprehensive comparison of common analytical techniques for the quantification of 3-(Methylamino)butanoic acid hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind methodological choices. We will delve into the principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), and outline a robust framework for their inter-laboratory validation, grounded in the principles established by global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4]

Regulatory Framework: The Foundation of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5][6] Regulatory guidelines provide a harmonized framework for the validation characteristics required for different types of analytical procedures.[3][7] For quantitative impurity tests or the assay of a drug substance, the key validation parameters include Accuracy, Precision, Specificity, Linearity, Range, and the Limit of Quantitation (LOQ).[3][6][8] An inter-laboratory validation study is essentially a verification that these performance characteristics are reproducible in a different laboratory environment.[1][9]

The following diagram outlines the typical workflow for a successful inter-laboratory validation study.

G cluster_origin Originating Laboratory (Lab A) cluster_receive Receiving Laboratory (Lab B) cluster_compare Data Comparison & Reporting A1 Validated Analytical Method A2 Define Acceptance Criteria A1->A2 A3 Prepare Method Transfer Protocol A2->A3 A4 Analyze Validation Samples A3->A4 B1 Protocol Review & Training A3->B1 Transfer Protocol B3 Analyze Validation Samples A4->B3 Ship Samples C1 Statistical Comparison of Results (e.g., t-test, F-test) A4->C1 B2 Perform System Suitability B1->B2 B2->B3 B3->C1 C2 Investigate Discrepancies C1->C2 Results Differ? C3 Final Method Transfer Report C1->C3 Results Comparable? C2->C1 Re-analysis D1 Method Implemented in Lab B C3->D1 Method Successfully Transferred

Caption: A typical workflow for an inter--laboratory cross-validation study.

Comparison of Quantification Methodologies

The choice of analytical technique is dictated by the physicochemical properties of 3-(Methylamino)butanoic acid hydrochloride—a small, polar molecule lacking a strong chromophore—and the required sensitivity of the assay.

Parameter LC-MS/MS GC-MS HPLC-UV
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation of volatile compounds by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV absorbance.
Sensitivity (LOQ) Very High (pg/mL to low ng/mL)High (ng/mL)Low (µg/mL)
Specificity Very High (based on mass-to-charge ratio)High (based on mass fragmentation pattern)Moderate (risk of interference from co-eluting compounds)
Derivatization Often required to improve retention and ionization.[10][11]Mandatory to increase volatility.[12][13]Required to introduce a UV-absorbing chromophore.[14]
Sample Throughput HighModerateHigh
Instrument Cost HighModerateLow
Complexity HighModerateLow
Ideal Application Bioanalysis, trace impurity quantificationImpurity profiling, routine analysis where high sensitivity is neededRoutine QC, content uniformity, assay of bulk material

Experimental Protocols & Workflows

The following sections provide detailed, representative protocols for the quantification of 3-(Methylamino)butanoic acid hydrochloride. These are model protocols designed to illustrate the validation process and should be fully optimized and validated in the originating laboratory before transfer.

Method 1: LC-MS/MS with Derivatization

Rationale: This method offers the highest sensitivity and specificity, making it ideal for quantifying low concentrations of the analyte in complex matrices like plasma or for trace-level impurity analysis. Derivatization with 3-nitrophenylhydrazine (3-NPH) is employed to enhance reversed-phase retention and improve ionization efficiency.[10][11][15]

cluster_prep Preparation Steps start Sample Receipt prep Sample Preparation start->prep p1 Spike with Internal Standard prep->p1 deriv Derivatization with 3-NPH lc UPLC Separation (C18 Column) deriv->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms data Data Processing (Quantification) ms->data end Report Result data->end p2 Protein Precipitation (if applicable) p1->p2 p3 Evaporate to Dryness p2->p3 p3->deriv cluster_prep Derivatization Steps start Sample Aliquot dry Evaporate to Complete Dryness start->dry p1 Add MTBSTFA + Acetonitrile dry->p1 deriv Silylation (MTBSTFA) gc GC Separation (e.g., DB-5ms Column) ms Mass Spectrometry (Scan or SIM mode) gc->ms data Data Processing (Peak Integration) ms->data end Report Result data->end p2 Heat at 100°C for 2-4 hours p1->p2 p2->gc

Caption: Experimental workflow for GC-MS quantification.

Protocol:

  • Standard and Sample Preparation:

    • Prepare standards and QCs as described for the LC-MS/MS method.

    • Aliquot 50 µL of each sample, standard, or QC into a GC vial insert.

    • Evaporate the solvent to complete dryness under nitrogen. The absence of moisture is critical for successful silylation. [12]2. Derivatization:

    • To the dried residue, add 50 µL of MTBSTFA and 50 µL of acetonitrile. [12] * Cap the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization. [12] * Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with an autosampler.

    • Column: A non-polar column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Inlet: Split/splitless injector at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS System: Quadrupole mass spectrometer.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Detection: Can be performed in full scan mode to identify characteristic fragments or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity by monitoring specific ions of the TBDMS derivative. [12]

Method 3: HPLC-UV with Pre-column Derivatization

Rationale: This method represents a more accessible and cost-effective option common in QC laboratories. Since the analyte lacks a native chromophore, pre-column derivatization with a UV-active agent is necessary. A reagent like o-phthalaldehyde (OPA) in the presence of a thiol reacts with the primary/secondary amine to form a highly fluorescent and UV-absorbent isoindole derivative. [14]

cluster_prep Derivatization Steps start Sample/Standard deriv Pre-column Derivatization (OPA) start->deriv p1 Mix sample with OPA/thiol reagent deriv->p1 hplc HPLC Separation (C18 Column) uv UV Detection (e.g., 338 nm) hplc->uv data Data Processing (Peak Area vs. Conc.) uv->data end Report Result data->end p2 Incubate at Room Temp (briefly) p1->p2 p3 Inject immediately p2->p3 p3->hplc

Caption: Experimental workflow for HPLC-UV quantification.

Protocol:

  • Reagent and Standard Preparation:

    • Prepare standards and QCs as previously described, using a suitable buffer (e.g., borate buffer, pH 10) as the diluent.

    • OPA Derivatization Reagent: Prepare a solution containing 40 mM o-phthalaldehyde (OPA) and 1% (v/v) 2-mercaptoethanol (MCE) in a saturated sodium borate solution (pH ~10) with 20% methanol. [14]This reagent should be prepared fresh daily.

  • Derivatization:

    • In an autosampler vial, mix 100 µL of the sample, standard, or QC with 300 µL of the OPA derivatization reagent. [14] * Allow the reaction to proceed for 1-2 minutes at room temperature. Note: OPA derivatives can be unstable, so consistent timing from mixing to injection is critical and is best handled by an autosampler program.

    • Inject the derivatized sample onto the HPLC system.

  • HPLC-UV Conditions:

    • HPLC System: HPLC with a UV or Photodiode Array (PDA) detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8. [14] * Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10). [14] * Gradient: A suitable gradient to achieve separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at 338 nm. [14]

Inter-Laboratory Validation: Acceptance Criteria

Before initiating the transfer, both laboratories must agree on a clear set of acceptance criteria. The following table provides typical criteria based on ICH guidelines for the transfer of a quantitative assay.

Validation Parameter Acceptance Criteria Rationale
Specificity / Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix samples.Ensures the method can unequivocally assess the analyte in the presence of other components. [8]
Accuracy The mean recovery of spiked samples at three concentrations should be within 98.0% - 102.0%.Demonstrates the closeness of the test results to the true value. [3][6]
Precision (Repeatability) The Relative Standard Deviation (RSD) of six replicate preparations at 100% concentration should be ≤ 2.0%.Measures the precision under the same operating conditions over a short interval of time. [3]
Precision (Intermediate) The RSD between results from two different analysts, on two different days, should be ≤ 3.0%.Assesses the effects of random events on the precision of the analytical procedure within the laboratory. [3]
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.995 over the specified range.Confirms the method's ability to produce results directly proportional to the analyte concentration. [3][6]
Comparability of Results The mean results from the receiving lab should not differ from the originating lab by more than a pre-defined percentage (e.g., ±5.0%). A statistical test (e.g., two one-sided t-tests) should show equivalence.The ultimate goal of the method transfer is to prove that both labs can produce comparable data. [1]

Conclusion

The successful inter-laboratory validation of a quantitative method for 3-(Methylamino)butanoic acid hydrochloride is critical for maintaining data integrity throughout the drug development lifecycle. The choice between a high-sensitivity LC-MS/MS method, a robust GC-MS method, or a cost-effective HPLC-UV method depends on the specific analytical requirements. LC-MS/MS is superior for bioanalytical applications, while GC-MS and HPLC-UV are workhorses for QC environments.

Regardless of the chosen technology, a successful transfer hinges on a well-validated initial method, a comprehensive transfer protocol with clearly defined acceptance criteria, open communication between laboratories, and thorough training. By adhering to the principles and protocols outlined in this guide, organizations can ensure the consistency and reliability of their analytical data, supporting robust regulatory submissions and maintaining the highest standards of quality control.

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
  • Scribd. FDA Guidelines for Analytical Method Validation.
  • van Amsterdam, P. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Bradley, C. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation.
  • BenchChem Technical Support Team. (2025, December). A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods. Benchchem.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • ACS Reagent Chemicals. (2017, February 28). Validation and Verification Guidelines for Analytical Methods.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • AOAC International. AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
  • Han, J., et al. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC.
  • The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ.
  • Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids.
  • Stenerson, K. K. The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Shimadzu (Europe). LC-MS/MS Method Package for Short Chain Fatty Acids.
  • Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • ATAS GL. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Methylamino)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide defines the operational safety standards for handling 3-(Methylamino)butanoic acid hydrochloride (CAS: 19395-41-6 / 583823-94-3).

While often categorized as a standard laboratory reagent, the hydrochloride salt form presents specific operational challenges often overlooked in generic safety data sheets (SDS). As an amino acid derivative, the powder is prone to static charge accumulation , leading to dispersal (dusting) during weighing. Furthermore, the HCl moiety renders the compound hygroscopic and potentially acidic upon contact with mucous membranes (eyes, respiratory tract).

The Core Directive: Treat this substance not just as a skin irritant, but as a moisture-sensitive acidic particulate . Your PPE strategy must prioritize the prevention of inhalation and ocular contact with dust.

Hazard Profile & Risk Assessment

The following classification is based on GHS standards for amino acid hydrochloride salts.

Hazard ClassCategoryHazard StatementOperational Implication
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationSolid powder becomes acidic (HCl release) upon contact with sweat/moisture.
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritationHigh Risk: Dust contact with eyes will cause immediate stinging and potential corneal abrasion.
STOT - SE Cat 3H335: May cause respiratory irritationInhalation of fine dust triggers coughing/inflammation. Use Fume Hood.

Personal Protective Equipment (PPE) Matrix

Rationale: The primary goal is to create a barrier against fine particulates and prevent acidic hydrolysis on the skin.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile (Minimum 0.11 mm / 4 mil) Nitrile provides excellent resistance to weak acids and organic salts. Latex is discouraged due to lower chemical resistance and allergy risks.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient for fine powders. Goggles seal the eyes against airborne dust that can bypass side shields.
Respiratory Fume Hood (Primary) or N95/P2 (Secondary)Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to prevent H335 effects.
Body Protection Lab Coat (High-neck preferred) Prevents accumulation of dust on street clothes. Ensure cuffs are tucked under gloves.

Operational Protocol: Step-by-Step

This protocol is designed as a self-validating system. If a step fails (e.g., static is observed), stop and remediate before proceeding.

Phase 1: Pre-Operational Setup
  • Environment Check: Verify Chemical Fume Hood is operational (Face velocity: 0.3–0.5 m/s).

  • Static Mitigation (Expert Tip): Amino acid salts are notoriously static. Wipe the balance area and spatula with an ethanol-dampened wipe before opening the vial. This increases local humidity slightly, dissipating static charge.

  • PPE Donning: Put on lab coat

    
     Goggles 
    
    
    
    Gloves.[1]
    • Validation: Check glove integrity by inflating slightly with air to check for pinholes.

Phase 2: Active Manipulation (Weighing & Transfer)
  • Vial Opening: Tap the vial gently on the benchtop to settle the powder. Open inside the fume hood.[2]

  • Transfer: Use a clean, dry spatula.

    • Caution: If the powder "jumps" (static repulsion), do not force the transfer. Use an antistatic gun if available, or pause to wipe the outer vial with a damp tissue.

  • Spill Control: Place the weighing boat inside a secondary container (e.g., a larger plastic tray) to catch any stray granules.

Phase 3: Decontamination & Doffing
  • Primary Clean: Wipe the balance and surrounding area with a wet paper towel (water solubilizes the HCl salt). Follow with an ethanol wipe.[3]

  • Waste Segregation: Place used wipes in the solid chemical waste bin.

  • Doffing Sequence (Critical for Dust):

    • Remove gloves using the "Beaking Method" (pull one glove off inside-out, hold it in the gloved hand, peel the second glove over the first).

    • Wash hands with soap and water immediately—do not touch face/eyes until washed.

Visualization: Safety Workflow

The following diagram outlines the logical flow of operations, emphasizing the "Stop/Go" decision points for safety.

SafetyWorkflow Start START: Risk Assessment CheckHood Verify Fume Hood (Velocity > 0.3 m/s) Start->CheckHood DonPPE Don PPE: Goggles + Nitrile Gloves CheckHood->DonPPE StaticCheck Check for Static? (Powder jumping) DonPPE->StaticCheck Mitigate Mitigate: Wipe area with EtOH Use Antistatic Gun StaticCheck->Mitigate Yes (High Static) Weighing Active Handling (Weighing/Transfer) StaticCheck->Weighing No (Stable) Mitigate->Weighing Cleanup Decontamination: Wet Wipe (Water) -> Dry Weighing->Cleanup Waste Disposal: Solid Chemical Waste Cleanup->Waste Doffing Doff Gloves & Wash Hands Waste->Doffing

Caption: Operational workflow for handling 3-(Methylamino)butanoic acid HCl, emphasizing static mitigation and decontamination steps.

Disposal & Emergency Procedures

Waste Disposal[2][4][5][6]
  • Solid Waste: Dispose of gloves, weighing boats, and contaminated paper towels in a container labeled "Hazardous Solid Waste - Irritant."

  • Liquid Waste: If dissolved in solvent, dispose in the appropriate organic or aqueous waste stream.

  • Prohibition: DO NOT flush down the sink. The HCl salt contributes to salinity and acidity in water systems.

Emergency Response
  • Eye Contact: Immediately flush with water for 15 minutes .[2][4] Hold eyelids open. The acidic nature of the HCl salt can cause rapid irritation; speed is critical.

  • Skin Contact: Brush off dry powder before wetting (to prevent creating a concentrated acid patch), then wash with soap and copious water.

  • Spill (Solid):

    • Isolate the area.[2][5]

    • Wear Goggles and N95.

    • Cover with a wet paper towel to prevent dust dispersal.

    • Scoop into a waste bag.

    • Clean surface with water (verify pH is neutral with litmus paper).

References

  • PubChem. (n.d.).[6] 3-(Methylamino)butanoic acid | C5H11NO2.[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Stanford University EHS. (2023). General Safety Guidelines for Handling Laboratory Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.